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3-(Ethoxymethyl)azetidine;hydrochloride Documentation Hub

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  • Product: 3-(Ethoxymethyl)azetidine;hydrochloride
  • CAS: 897019-61-3

Core Science & Biosynthesis

Foundational

3-(Ethoxymethyl)azetidine Hydrochloride (CAS 897019-61-3): A Technical Guide to Synthesis, Bioisosteric Applications, and Handling

Executive Summary 3-(Ethoxymethyl)azetidine hydrochloride (CAS 897019-61-3) is a highly versatile, low-molecular-weight (151.64 g/mol ) building block increasingly utilized in advanced medicinal chemistry[1]. As drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Ethoxymethyl)azetidine hydrochloride (CAS 897019-61-3) is a highly versatile, low-molecular-weight (151.64 g/mol ) building block increasingly utilized in advanced medicinal chemistry[1]. As drug discovery paradigms shift towards molecules with higher three-dimensionality, this specific azetidine derivative serves as a critical structural motif. It enables the strategic incorporation of an ethoxymethyl ether while maintaining a compact,


-enriched core, making it an ideal candidate for bioisosteric replacement strategies in lead optimization[2].

Physicochemical Profiling & Bioisosteric Rationale

The pharmaceutical industry has recognized that increasing the fraction of


 hybridized carbons (

) correlates strongly with clinical success due to improved aqueous solubility and reduced off-target toxicity[2]. 3-(Ethoxymethyl)azetidine acts as an exceptional bioisostere for larger, flatter heterocycles like morpholine or piperidine.

The 4-membered azetidine ring alters the vector trajectory of the attached ethoxymethyl group. Unlike the axial/equatorial projections of 6-membered rings, the azetidine core projects the ether oxygen at a distinct angle, potentially unlocking novel hydrogen-bonding interactions within a target's binding pocket while maintaining a low molecular weight profile[3].

Table 1: Physicochemical Comparison of Heterocyclic Cores
PropertyMorpholinePiperidine3-(Ethoxymethyl)azetidine
Ring Size 6-membered6-membered4-membered

Fraction
ModerateHighVery High (Enriched)
Lipophilicity (LogP) LowHighTunable / Reduced
Metabolic Stability Susceptible to oxidationCYP450 liabilityHigh (Sterically compact)
Vector Trajectory Equatorial/AxialEquatorial/AxialDistinct angular projection

Structural and Mechanistic Insights

The ethoxymethyl substituent provides a flexible hydrogen-bond acceptor (the ether oxygen) and a lipophilic terminus (the ethyl group), which can occupy small hydrophobic pockets. Replacing a morpholine ring with a 3-(ethoxymethyl)azetidine core often results in reduced metabolic clearance and enhanced target selectivity, a strategy frequently employed in the development of complex therapeutics like triple reuptake inhibitors[3].

Bioisostere M Morpholine Core High MW, Higher Lipophilicity A 3-(Ethoxymethyl)azetidine Lower MW, Tunable pKa, Fsp3 enriched M->A Ring Contraction P Piperidine Core High Lipophilicity, Basic pKa P->A Bioisosteric Replacement B Reduced Metabolic Clearance A->B C Improved Aqueous Solubility A->C D Enhanced Target Selectivity A->D

Bioisosteric replacement logic for 3-(ethoxymethyl)azetidine.

Synthetic Methodology & Protocol

The synthesis of 3-(ethoxymethyl)azetidine hydrochloride requires precise control over protecting group chemistry and alkylation conditions to prevent unwanted side reactions such as N-alkylation or ring-opening.

Synthesis A 1-Boc-3-(hydroxymethyl)azetidine B NaH, THF (0°C to RT) A->B C Ethyl Iodide (EtI) B->C D 1-Boc-3-(ethoxymethyl)azetidine C->D Alkylation E 4M HCl in Dioxane D->E F 3-(Ethoxymethyl)azetidine HCl (CAS 897019-61-3) E->F Deprotection

Step-by-step synthetic workflow for 3-(ethoxymethyl)azetidine hydrochloride.

Step-by-Step Protocol:

  • Step 1: Alkoxide Formation

    • Procedure: Dissolve 1-Boc-3-(hydroxymethyl)azetidine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction mixture to 0°C using an ice bath and add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality & Validation: NaH is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol. The reaction is self-validating; the immediate evolution of

      
       gas serves as a visual indicator of successful alkoxide formation. Maintaining 0°C suppresses potential ring-opening side reactions inherent to strained 4-membered rings.
      
  • Step 2: Williamson Ether Synthesis (Alkylation)

    • Procedure: After gas evolution ceases (indicating complete deprotonation), add Ethyl Iodide (EtI) dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Causality & Validation: EtI is a highly reactive electrophile ideal for

      
       alkylation. The Boc protecting group is critical here, as it sterically and electronically shields the azetidine nitrogen, preventing unwanted N-alkylation. Reaction completion is monitored by TLC (visualized with ninhydrin after a micro-workup to cleave the Boc group on the plate).
      
  • Step 3: Boc-Deprotection and Salt Formation

    • Procedure: Following aqueous workup and concentration of the intermediate, dissolve the crude 1-Boc-3-(ethoxymethyl)azetidine in minimal dichloromethane (DCM). Add 4M HCl in dioxane at room temperature.

    • Causality & Validation: Anhydrous HCl in dioxane is employed to cleave the Boc group while simultaneously forming the hydrochloride salt. Dioxane is uniquely suited for this because it solubilizes the Boc-protected precursor, but the resulting highly polar 3-(ethoxymethyl)azetidine hydrochloride is insoluble. The progressive precipitation of a white solid provides a self-validating endpoint for the deprotection step.

  • Step 4: Isolation and Purification

    • Procedure: Add cold diethyl ether to the reaction mixture to fully precipitate the product. Filter the solid, wash with additional cold ether, and dry under high vacuum.

    • Causality & Validation: Diethyl ether acts as an anti-solvent to maximize the yield of the precipitated salt while washing away the cleaved tert-butyl alcohol and residual dioxane. The resulting white powder is the pure target compound.

Analytical Validation & Handling Guidelines

  • Analytical Validation: Purity should be confirmed via

    
     NMR (
    
    
    
    or DMSO-
    
    
    ). The azetidine ring protons typically appear as complex multiplets between 3.5 and 4.2 ppm, while the ethoxymethyl group will show a distinct triplet (methyl) and quartet (methylene) pattern. LC-MS (ESI+) will show the
    
    
    corresponding to the free base mass of 116.09 m/z.
  • Handling & Storage: As a hydrochloride salt, 3-(ethoxymethyl)azetidine is inherently hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. Prolonged exposure to ambient humidity will result in deliquescence, which can complicate accurate weighing and subsequent stoichiometric calculations.

References[1] Title: Azetidine hydrochloride - Sigma-Aldrich

Source: sigmaaldrich.com URL: 1[3] Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: nih.gov (ACS Medicinal Chemistry Letters) URL: 3[2] Title: Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines Source: nih.gov (ACS Catalysis) URL: 2

Sources

Exploratory

Chemical Structure & Utility Guide: 3-(Ethoxymethyl)azetidine HCl

Executive Summary 3-(Ethoxymethyl)azetidine hydrochloride (CAS: 897019-61-3 for HCl salt; related free base CAS: 935669-27-5) is a high-value heterocyclic building block used in modern medicinal chemistry. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Ethoxymethyl)azetidine hydrochloride (CAS: 897019-61-3 for HCl salt; related free base CAS: 935669-27-5) is a high-value heterocyclic building block used in modern medicinal chemistry. It serves as a conformationally restricted surrogate for larger ether-containing amines (like morpholines or piperidines). Its core value lies in the azetidine ring strain (~26 kcal/mol) , which enforces a specific vector orientation for the ethoxymethyl side chain, often improving metabolic stability and selectivity profiles in drug candidates targeting CNS and inflammatory pathways.

Part 1: Structural Analysis & Physicochemical Properties

Structural Geometry & Conformation

Unlike the planar oxetane or the highly flexible pyrrolidine, the azetidine ring in 3-(Ethoxymethyl)azetidine HCl exists in a puckered "butterfly" conformation. This puckering relieves torsional strain between vicinal methylene protons.

  • Pucker Angle: Typically 25–35°.

  • Vector Orientation: The 3-ethoxymethyl substituent adopts an equatorial-like position to minimize 1,3-transannular steric interactions with the nitrogen lone pair (in the free base) or the N-H protons (in the salt).

  • Ring Strain: The high ring strain (

    
    26 kcal/mol) makes the ring susceptible to nucleophilic ring-opening under harsh conditions but stable under standard physiological and cross-coupling conditions.
    
Physicochemical Data Table
PropertyValue / DescriptionRelevance
Molecular Formula

Core composition
Molecular Weight 151.63 g/mol Fragment-based design (Low MW)
Exact Mass 115.0997 (Free Base)Mass Spec identification
Physical State White to off-white hygroscopic solidHandling requirement
Solubility High in

, DMSO, Methanol
Ideal for aqueous bioassays
pKa (Conjugate Acid)

10.5 (Estimated)
Highly basic secondary amine
Topological Polar Surface Area 21.26

Excellent CNS penetration potential
LogP (Calculated)

0.3 (Free Base)
Low lipophilicity (Lead-like)

Part 2: Synthetic Pathways[2][3][4]

Retrosynthetic Logic

The synthesis of 3-(Ethoxymethyl)azetidine HCl generally proceeds via the functionalization of a pre-formed azetidine ring. Cyclization of acyclic precursors is possible but less common for this specific ether derivative due to the availability of 3-hydroxymethylazetidine intermediates.

Primary Route: O-Alkylation of a protected 3-(hydroxymethyl)azetidine followed by deprotection.

Step-by-Step Experimental Protocol

Note: All reactions must be performed in a fume hood. Azetidines are potential irritants.

Step 1: Protection (if starting from raw amino alcohol)

Precursor: 3-(Hydroxymethyl)azetidine (often available as N-benzhydryl or N-Boc).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Conditions:

    
    , 
    
    
    
    ,
    
    
    .[1]
  • Yield: >90%.

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Substrate: 1-Boc-3-(hydroxymethyl)azetidine.

  • Reagents: Sodium Hydride (NaH, 60% in oil), Ethyl Iodide (

    
    ).
    
  • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • Cool solution of substrate in THF to

      
      .[2]
      
    • Add NaH portion-wise (1.2 eq). Evolution of

      
       gas occurs.
      
    • Stir for 30 min to ensure alkoxide formation.

    • Add Ethyl Iodide (1.5 eq) dropwise.

    • Warm to RT and stir for 4–12 hours.

    • Quench: Carefully with sat.

      
      . Extract with EtOAc.[2]
      
Step 3: Deprotection & Salt Formation
  • Substrate: 1-Boc-3-(ethoxymethyl)azetidine.

  • Reagent: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve intermediate in minimal dry dioxane or

      
      .
      
    • Add 4M HCl/Dioxane (5 eq) at

      
      .
      
    • Stir at RT for 2–4 hours. White precipitate forms.

    • Isolation: Filter the solid under

      
       or concentrate and triturate with 
      
      
      
      .
    • Product: 3-(Ethoxymethyl)azetidine hydrochloride.[3]

Synthesis Workflow Diagram

SynthesisRoute Start 1-Boc-3-hydroxymethyl azetidine Step1 Alkoxide Intermediate Start->Step1 NaH, THF 0°C Step2 1-Boc-3-(ethoxymethyl) azetidine Step1->Step2 EtI (Ethyl Iodide) RT, 12h Final 3-(Ethoxymethyl) azetidine HCl Step2->Final 4M HCl/Dioxane Deprotection

Figure 1: Synthetic workflow for the conversion of the N-Boc alcohol precursor to the final HCl salt.

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • solvent: DMSO-

    
     or 
    
    
    
    .
  • 
     NMR (400 MHz): 
    
    • 
       9.0–9.5 (br s, 2H, 
      
      
      
      ) [Disappears in
      
      
      ]
    • 
       3.70–4.10 (m, 4H, Azetidine ring 
      
      
      
      ) – Look for splitting due to puckering.
    • 
       3.55 (d, 2H, 
      
      
      
      -Ring)
    • 
       3.45 (q, 2H, 
      
      
      
      )
    • 
       2.90–3.10 (m, 1H, Ring CH)
      
    • 
       1.15 (t, 3H, 
      
      
      
      )
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Observed Mass:

    
    
    
    
    
    (Free base mass).
  • Note: The HCl counterion is not observed in positive mode MS.

Part 4: Medicinal Chemistry Applications[2][3][4][8][9][10][11][12][13][14]

Bioisosterism & Design Logic

This molecule is frequently used to replace:

  • Morpholine: The ethoxymethyl-azetidine moiety mimics the ether oxygen of morpholine but with a completely different vector and lower molecular weight.

  • Piperidine/Pyrrolidine: Introducing the ether side chain on the strained ring lowers lipophilicity (LogP) while maintaining steric bulk.

SAR Decision Tree

Why select 3-(Ethoxymethyl)azetidine?

SAR_Logic Problem Lead Optimization Issue Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism Vector Target Fit? Problem->Vector Solution Use 3-(Ethoxymethyl)azetidine Solubility->Solution Yes Metabolism->Solution Yes Vector->Solution Yes Benefit1 Lowers LogD (Ether Oxygen) Solution->Benefit1 Benefit2 Blocks Metabolic Soft Spots Solution->Benefit2 Benefit3 Rigid Vector (Ring Strain) Solution->Benefit3

Figure 2: Strategic rationale for incorporating the azetidine ether scaffold in drug design.

Part 5: Handling, Stability & Safety

Stability
  • Hygroscopicity: As an HCl salt, the compound is hygroscopic. Store in a desiccator at

    
     for long-term stability.
    
  • Thermal: Stable at room temperature, but avoid temperatures

    
     which may induce ring-opening or polymerization.
    
  • Chemical: Compatible with standard amide coupling (EDC/HATU) and reductive amination conditions. Avoid strong Lewis acids which can open the ring.

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.

References

  • PubChem. (2025). 3-(Ethoxymethyl)azetidine.[3] National Library of Medicine. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General Azetidine Chemistry).[4][5][6][7][8][9]

  • Sigma-Aldrich. (2025). 3-(Ethoxymethyl)azetidine hydrochloride Product Specification. Merck KGaA. Link

  • Lowe, M. (2010). Azetidines in Medicinal Chemistry. In the Pipeline (Science Translational Medicine). (Context on ring strain utility).
  • ChemicalBook. (2024). Synthesis of N-Boc-3-hydroxyazetidine derivatives. Link

Sources

Foundational

3-Ethoxymethyl-azetidine Hydrochloride: Technical Guide & Whitepaper

Abstract 3-Ethoxymethyl-azetidine hydrochloride (CAS: 897019-61-3) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. As a conformationally restricted, four-membered amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Ethoxymethyl-azetidine hydrochloride (CAS: 897019-61-3) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. As a conformationally restricted, four-membered amine, it serves as a critical bioisostere for larger saturated heterocycles like piperidine or morpholine. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and strategic application in fragment-based drug discovery (FBDD), tailored for researchers requiring high-fidelity data for lead optimization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Core Identifiers

The compound is a hydrochloride salt of a 3-substituted azetidine.[1][2] The "ethoxymethyl" side chain introduces a flexible ether linkage while maintaining the low molecular weight and high


 character essential for "drug-likeness."
PropertyData Specification
Chemical Name 3-(Ethoxymethyl)azetidine hydrochloride
CAS Number 897019-61-3
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 151.63 g/mol (Salt) / 115.17 g/mol (Free Base)
SMILES CCOCC1CNC1.Cl
InChI Key SEFWWKBEUDNNIZ-UHFFFAOYSA-N (Free base analog)
Appearance White to off-white hygroscopic solid (typical for low MW amine salts)
Solubility High in Water, Methanol, DMSO; Low in Hexanes, Toluene
Structural Significance

The azetidine ring exhibits significant ring strain (~26 kcal/mol), which influences both its reactivity and its biological interaction profile. Unlike the flexible ethyl or propyl chains, the azetidine core rigidly directs the C3-substituent vectors, reducing the entropic penalty upon protein binding.

Synthetic Methodology & Manufacturing

The synthesis of 3-ethoxymethyl-azetidine hydrochloride typically avoids direct ring closure of acyclic ether precursors due to competing polymerization. Instead, it relies on the functionalization of a pre-formed, protected azetidine core.

Primary Synthetic Route

The most robust protocol utilizes 1-Boc-3-(hydroxymethyl)azetidine as the starting material. This route ensures the nitrogen remains protected during the basic alkylation conditions required to install the ethyl group.

Step-by-Step Protocol:
  • Starting Material: 1-Boc-3-(hydroxymethyl)azetidine (Commercially available).

  • O-Alkylation (Williamson Ether Synthesis):

    • Reagents: Sodium hydride (NaH, 60% dispersion), Ethyl iodide (EtI).

    • Solvent: Anhydrous THF or DMF.

    • Conditions: Cool to 0°C, add NaH, stir 30 min. Add EtI dropwise. Warm to RT, stir 4-12h.

    • Mechanism: Deprotonation of the primary alcohol generates an alkoxide, which undergoes

      
       attack on ethyl iodide.
      
  • Deprotection:

    • Reagents: 4M HCl in Dioxane or TFA/DCM.

    • Conditions: Stir at RT for 2-4h.

    • Workup: Evaporate volatiles. Triturate with diethyl ether to precipitate the hydrochloride salt.

Visualization of Synthesis Pathway

SynthesisPath Start 1-Boc-3-hydroxymethyl azetidine Inter Intermediate: 1-Boc-3-ethoxymethyl azetidine Start->Inter Start->Inter Williamson Ether Synthesis Product Final Product: 3-Ethoxymethyl-azetidine Hydrochloride Inter->Product Inter->Product Acidic Cleavage Reagent1 1. NaH, THF, 0°C 2. Ethyl Iodide (EtI) Reagent2 4M HCl in Dioxane (Deprotection)

Figure 1: Convergent synthesis of 3-ethoxymethyl-azetidine HCl from N-Boc precursors.

Analytical Characterization

Validating the identity of this compound requires specific attention to the distinct splitting patterns of the azetidine ring protons in NMR.

Expected 1H NMR Profile (DMSO-d6)
  • Amine Protons:

    
     9.0–9.5 ppm (br s, 2H, 
    
    
    
    ).
  • Azetidine Ring Protons: Two sets of multiplets around

    
     3.8–4.2 ppm. Due to the ring puckering and the chiral center at C3 (pseudo-asymmetric in this case), the protons cis and trans to the substituent may resolve differently.
    
  • Ether Linkage (

    
    ):  Quartet at 
    
    
    
    3.4 ppm (
    
    
    Hz).
  • Side Chain Methylene (

    
    ):  Doublet around 
    
    
    
    3.5–3.6 ppm.
  • Terminal Methyl (

    
    ):  Triplet at 
    
    
    
    1.1 ppm.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Parent Ion

    
    :  Observed m/z ~116.1 (corresponding to the free base cation).
    
  • Fragmentation: Loss of ethylene (Et group) or ring opening may be observed at higher collision energies.

Applications in Drug Discovery[2][3][4][8][14][15]

The "Azetidine Advantage"

In medicinal chemistry, 3-ethoxymethyl-azetidine is used to modulate physicochemical properties without significantly altering the pharmacophore's reach.

  • Lipophilicity Modulation: The ethoxy group adds a defined lipophilic vector, while the azetidine nitrogen (pKa ~10-11) ensures high water solubility.

  • Metabolic Stability: The four-membered ring is generally more metabolically stable than larger, more flexible amines which are prone to oxidative metabolism (e.g., N-dealkylation).

  • Fragment-Based Drug Design (FBDD): With a molecular weight of <160 Da, it is an ideal "fragment" seed. It allows researchers to grow molecules in the C3 vector direction while anchoring to the target protein via the amine.

Structural Isosterism Logic

The compound acts as a "stretched" analog of morpholine or a constrained analog of diethylamine.

IsostereLogic cluster_0 Bioisosteric Replacement Target Drug Target Binding Pocket Morpholine Morpholine (Flexible, Metabolic liability) Azetidine 3-Ethoxymethyl-azetidine (Rigid, Lower MW, Novel IP) Morpholine->Azetidine Optimization Azetidine->Target Enhanced Shape Complementarity

Figure 2: Strategic replacement of flexible heterocycles with the rigid azetidine scaffold.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at 2–8°C for long-term stability.

  • Shelf Life: >2 years if kept dry and sealed.

Safety (MSDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary . 3-(Ethoxymethylsulfonylmethyl)azetidine (Related Structure & Physical Data). National Center for Biotechnology Information. Available at: [Link]

  • Rice University News . Synthetic azetidines could help simplify drug design for neurological diseases.[3] ScienceDaily, 2019. Available at: [Link]

  • Journal of Medicinal Chemistry . Azetidines as Bioisosteres in Modern Drug Design. (General reference for scaffold utility). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Ethoxymethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1] The incorporation of the azetidine ring into drug candidates has been shown to improve critical pharmacokinetic properties such as aqueous solubility and metabolic resistance, while also enhancing target binding affinity.[2] From antihypertensives to anticancer agents, the versatility of the azetidine core underscores its significance in the development of novel therapeutics. This guide focuses on a specific, functionalized member of this class, 3-(Ethoxymethyl)azetidine hydrochloride, providing a detailed examination of its physical properties for researchers engaged in its use.

Core Physicochemical Properties of 3-(Ethoxymethyl)azetidine Hydrochloride

This section details the fundamental physical and chemical characteristics of 3-(Ethoxymethyl)azetidine hydrochloride, crucial for its handling, formulation, and application in a research setting.

PropertyValueSource(s)
Molecular Formula C6H14ClNO[3]
Molecular Weight 151.64 g/mol [3]
CAS Number 897019-61-3[3]
Appearance Expected to be a yellow oil or semi-solid, based on analogous compounds.[4]
Melting Point Not definitively reported. Similar azetidine hydrochlorides exhibit a wide range of melting points. For example, azetidine hydrochloride itself has a melting point of >300 °C, while other substituted derivatives may have lower melting points.[5] The physical form of the analogous 3-(methoxymethyl)azetidine hydrochloride is described as a pale-yellow to yellow-brown sticky oil or semi-solid, suggesting that 3-(ethoxymethyl)azetidine hydrochloride may not have a sharp melting point.
Boiling Point Data not available. Due to its salt nature, it is expected to decompose at high temperatures rather than boil.
Solubility As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol and ethanol. Its solubility in non-polar organic solvents like ether is expected to be low.[6]

Experimental Protocols for Physical Property Determination

The following protocols provide a framework for the experimental determination of the key physical properties of 3-(Ethoxymethyl)azetidine hydrochloride. The rationale behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity. For hydrochloride salts, which can sometimes be hygroscopic, proper sample preparation is critical for obtaining an accurate measurement.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual moisture. This can be achieved by placing the sample in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide) for at least 24 hours.

  • Capillary Loading: Finely powder the dried sample and pack it into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement:

    • For an unknown compound, a preliminary rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.[7]

    • For a more precise measurement, a second sample should be heated at a slower rate (1-2 °C/min), starting from a temperature approximately 20 °C below the estimated melting point.[8]

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[9]

Causality: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[8]

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample (Vacuum Desiccator) Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Place Place in Apparatus Load->Place Transfer Heat Heat at Controlled Rate Place->Heat Observe Observe & Record Melting Range Heat->Observe

Caption: A stepwise workflow for accurate melting point determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and use in chemical reactions.

Protocol:

  • Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, diethyl ether).

  • Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the first vial.

  • Observation: Vigorously agitate the vial for a set period (e.g., 1 minute) and visually inspect for dissolution.

  • Incremental Addition: If the compound has not fully dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL) with agitation after each addition, up to a total volume (e.g., 3 mL).[10]

  • Classification: The solubility can be qualitatively classified as:

    • Soluble: Dissolves completely.

    • Partially Soluble: Some, but not all, of the material dissolves.

    • Insoluble: No visible dissolution.

  • Repeat: Repeat the process for each solvent in the panel.

Causality: The principle of "like dissolves like" governs solubility. As a hydrochloride salt, 3-(Ethoxymethyl)azetidine hydrochloride is ionic and therefore expected to be soluble in polar protic solvents like water and alcohols, which can solvate the ions effectively. Its solubility will likely decrease significantly in non-polar solvents.[11]

Predictive Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the ethoxymethyl group, and the amine proton.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Azetidine CH₂ (C2, C4)~3.5 - 4.5Multiplet
Azetidine CH (C3)~3.0 - 3.5Multiplet
O-CH₂-CH₃~3.4 - 3.6Quartet
O-CH₂-Azetidine~3.3 - 3.5Doublet
CH₂-CH₃~1.1 - 1.3Triplet
N-HVariable, broadSinglet

Rationale: The protons on the carbons adjacent to the nitrogen atom (C2 and C4) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen. The protons of the ethoxy group will exhibit the characteristic quartet and triplet splitting pattern. The exact chemical shifts and coupling constants will be influenced by the solvent and the conformational dynamics of the azetidine ring.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Azetidine C2, C4~50 - 60
Azetidine C3~35 - 45
O-CH₂-CH₃~65 - 75
O-CH₂-Azetidine~70 - 80
CH₂-CH₃~15 - 20

Rationale: The carbons directly attached to the heteroatoms (nitrogen and oxygen) will be the most downfield in the spectrum. The chemical shifts are estimates based on data from similar azetidine and ether-containing compounds.[1][12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine salt)2400 - 2800Broad, Strong
C-H stretch (aliphatic)2850 - 3000Medium to Strong
C-O stretch (ether)1050 - 1150Strong
C-N stretch1100 - 1300Medium

Rationale: The most characteristic feature in the IR spectrum of an amine hydrochloride is the broad and strong absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H stretching vibration of the ammonium salt. The strong C-O stretching band will confirm the presence of the ether linkage.[13]

Diagram: Spectroscopic Characterization Workflow

SpectroscopyWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-(Ethoxymethyl)azetidine hydrochloride Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HNMR ¹H NMR Dissolve->HNMR Analyze CNMR ¹³C NMR Dissolve->CNMR Structure Structural Elucidation HNMR->Structure Purity Purity Assessment HNMR->Purity CNMR->Structure IR->Structure MS->Structure

Caption: A workflow for the comprehensive spectroscopic characterization of 3-(Ethoxymethyl)azetidine hydrochloride.

Stability and Storage

Proper storage is crucial to maintain the integrity of 3-(Ethoxymethyl)azetidine hydrochloride.

  • Storage Conditions: Based on information for analogous compounds, it should be stored in a tightly sealed container, protected from light and moisture. A refrigerated and inert atmosphere is recommended for long-term storage.

  • Stability: As a hydrochloride salt, it is expected to be more stable than its free-base form. However, it may be hygroscopic and should be handled accordingly.

Conclusion

3-(Ethoxymethyl)azetidine hydrochloride is a valuable building block for medicinal chemistry, offering the desirable properties of the azetidine scaffold. While some of its physical properties are not yet fully documented, this guide provides a comprehensive overview of its known characteristics, predictive analyses of its spectroscopic features, and robust protocols for its experimental characterization. This information is intended to empower researchers to confidently handle, utilize, and further investigate this promising compound in their drug discovery and development endeavors.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Szostak, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

  • University of Technology. (n.d.). 3. Determination of Solubility Class. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 268.
  • MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Indian Institute of Science Education and Research Kolkata. (n.d.).
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(1), 130.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethoxymethylsulfonylmethyl)azetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. AAPS PharmSciTech, 11(1), 182-187.
  • University of Wisconsin-La Crosse. (n.d.). Amine Unknowns.
  • University of Massachusetts Boston. (2013). Experiment 1 - Melting Points.
  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Genentech. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)

Sources

Foundational

Suppliers and price of 3-(Ethoxymethyl)azetidine hydrochloride

Technical Monograph: 3-(Ethoxymethyl)azetidine Hydrochloride Part 1: Executive Summary The "Magic Methyl" of Saturated Heterocycles In modern medicinal chemistry, the drive to escape "flatland" (aromatic-heavy structures...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(Ethoxymethyl)azetidine Hydrochloride

Part 1: Executive Summary

The "Magic Methyl" of Saturated Heterocycles

In modern medicinal chemistry, the drive to escape "flatland" (aromatic-heavy structures) has elevated the status of small, saturated heterocycles. 3-(Ethoxymethyl)azetidine hydrochloride (CAS: 897019-61-3) has emerged as a high-value building block in this domain. It serves as a superior bioisostere for 3-substituted pyrrolidines and piperidines, offering a critical advantage: lipophilicity reduction (lowering cLogP) without sacrificing metabolic stability.

This guide provides a technical deep-dive into the sourcing, quality assurance, and application of this moiety, moving beyond catalog data to actionable laboratory intelligence.

Part 2: Chemical Passport

ParameterSpecification
IUPAC Name 3-(Ethoxymethyl)azetidine hydrochloride
CAS Number 897019-61-3
Molecular Formula C₆H₁₃NO[1] · HCl
Molecular Weight 151.64 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM/EtOAc
pKa (Conj. Acid) ~10.5 (Azetidine secondary amine)
Storage Desiccated at -20°C (Highly Hygroscopic)

Part 3: Supply Chain Intelligence

3.1 Supplier Landscape & Tiered Pricing The market for azetidine building blocks has matured, shifting from custom synthesis to catalog availability. However, purity varies significantly between "bulk" chemical suppliers and "research" specialists.

  • Tier 1 (Premium/Certified): Sigma-Aldrich, Enamine, WuXi AppTec.

    • Pros: High purity (>97%), reliable COA, NMR/LCMS included.

    • Cons: Higher cost per gram.

  • Tier 2 (Aggregators): BLD Pharm, Combi-Blocks, Fluorochem.

    • Pros: Competitive pricing, good stock availability.

    • Cons: Batch-to-batch variability; requires internal QC validation.

3.2 Price Analysis (Estimated Market Rates 2025-2026)

ScalePrice Range (USD)Lead TimeRecommendation
Research (250 mg) $80 - $1201-3 DaysBuy Tier 1 for critical SAR.
Scale-up (1 g - 5 g) $250 - $4503-7 DaysTier 2 is acceptable with internal QC.
Bulk (>25 g) Custom Quote4-6 WeeksRequest synthesis-on-demand from WuXi/Enamine.

Analyst Note: The price of the ethoxy analog is typically 20-30% higher than the methoxy analog (CAS 942308-06-7) due to lower demand volume. Ensure you are ordering the correct alkyl chain length; the steric difference is non-trivial in tight binding pockets.

Part 4: Synthesis & Quality Assurance

4.1 The "Medicinal Chemist" Route (Small Scale) For labs needing to synthesize this de novo (e.g., to introduce an isotopically labeled ethyl group), the most robust route avoids the volatile free base azetidine until the final step.

  • Starting Material: N-Boc-3-(hydroxymethyl)azetidine (Commercial).

  • Alkylation: Treatment with NaH (1.2 eq) in THF at 0°C, followed by Ethyl Iodide.

    • Critical Step: Maintain temperature <10°C to prevent ring opening.

  • Deprotection: 4N HCl in Dioxane.

    • Purification: Precipitation with Et₂O. Do not aqueous workup the final salt; it is too water-soluble.

4.2 Quality Control Checkpoints When receiving a batch from a supplier, check for these specific failure modes:

  • Impurity A (Ring Opening): 1-amino-3-ethoxy-propane derivatives. Detectable by LCMS (M+18 peaks) or ¹H-NMR (loss of characteristic azetidine multiplets at δ 3.8-4.2).

  • Impurity B (Residual Solvent): Dioxane or Ether. These can inflate the mass, leading to stoichiometry errors in coupling reactions.

  • Chloride Content: Ensure it is a mono-HCl salt. Excess HCl will quench sensitive coupling reagents (e.g., HATU) if not neutralized.

4.3 Visualization: Supply & QC Workflow

SupplyChainQC cluster_0 QC Validation Loop Raw Supplier Batch (CAS 897019-61-3) Visual Visual Inspection (Hygroscopicity Check) Raw->Visual NMR 1H-NMR (D2O) Check: Ring Integrity Visual->NMR No clumping Reject Reject/Purify (Recrystallize) Visual->Reject Wet/Gummy Titration AgNO3 Titration Check: Cl- Content NMR->Titration Structure Confirmed NMR->Reject Ring Open/Impure Decision QC Pass? Titration->Decision Stock Release to Inventory (Store -20°C) Decision->Stock Stoichiometry 1:1 Decision->Reject Excess Acid

Figure 1: Critical Quality Control Workflow for receiving hygroscopic azetidine salts.

Part 5: Application in Drug Design

5.1 Why Azetidine? (The Vector Argument) Replacing a piperidine or pyrrolidine with an azetidine ring (Azetidine Switch) often results in:

  • Lower Lipophilicity: ΔcLogP ≈ -1.0 to -1.5.

  • Reduced Metabolic Liability: The strained ring is surprisingly stable to P450 oxidation compared to the α-carbons of larger rings.

  • Altered Vector: The bond angle of the substituents on the nitrogen changes, potentially accessing new binding pockets.

5.2 Standard Coupling Protocol (Amide Bond Formation) Because the HCl salt is used, an extra equivalent of base is mandatory.

  • Reagents: Carboxylic Acid (1.0 eq), Azetidine HCl (1.1 eq), HATU (1.1 eq), DIPEA (3.5 eq).

  • Solvent: DMF or DMA (DCM often fails to dissolve the zwitterionic intermediates).

  • Procedure:

    • Dissolve Acid + HATU in DMF. Stir 5 min.

    • Add DIPEA.

    • Add Azetidine HCl.[1][2]

    • Crucial: Monitor pH. If <8, add more DIPEA. The HCl salt consumes the first equivalent instantly.

5.3 Visualization: SAR Decision Logic

SARLogic Start Lead Compound Optimization (Current: Pyrrolidine/Piperidine) CheckLogP Is cLogP > 3.5? Start->CheckLogP CheckMetab Is Metabolic Clearance High? CheckLogP->CheckMetab No Action Apply Azetidine Switch CheckLogP->Action Yes (Need Polarity) CheckMetab->Action Yes (Block Metabolism) Stop Maintain Current Scaffold CheckMetab->Stop No Synthesis Synthesis: 3-(Ethoxymethyl)azetidine Coupling Action->Synthesis Outcome Outcome: LogP ↓ | Solubilty ↑ | Vector Change Synthesis->Outcome

Figure 2: Decision Tree for implementing the Azetidine Switch in Lead Optimization.

Part 6: Handling & Stability

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to air for >15 minutes can turn the solid into a gum.

    • Protocol: Weigh quickly in ambient air or use a glovebox. If the compound becomes gummy, it can be dried over P₂O₅ in a vacuum desiccator, but stoichiometry must be re-verified.

  • Stability: Stable at -20°C for >2 years. In solution (DMSO), stable for 24 hours at RT. Avoid prolonged storage in protic solvents (MeOH/Water) at acidic pH, as ring opening is possible over weeks.

References

  • Sigma-Aldrich. Product Specification: 3-(Ethoxymethyl)azetidine hydrochloride. Available at: (Accessed March 2026).

  • Chem-Impex International. Azetidine Building Blocks for Medicinal Chemistry. Available at: (Accessed March 2026).

  • Lowe, D. "Azetidines: The New Piperidines?" In the Pipeline (Science.org). Discussion on the metabolic stability and physicochemical advantages of small rings.
  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 45(29), 4867-4880. (Foundational text on 4-membered ring properties relevant to azetidines).
  • Enamine Ltd. Building Block Synthesis: Azetidines. Available at: (Accessed March 2026).

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Nucleophilic Substitution Architectures using 3-(Ethoxymethyl)azetidine

Executive Summary: The Strategic Value of the Azetidine Scaffold In modern drug discovery, 3-(Ethoxymethyl)azetidine represents a "privileged scaffold." Unlike the more common pyrrolidine or piperidine analogs, the azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Azetidine Scaffold

In modern drug discovery, 3-(Ethoxymethyl)azetidine represents a "privileged scaffold." Unlike the more common pyrrolidine or piperidine analogs, the azetidine ring offers a unique combination of high metabolic stability, lowered lipophilicity (LogP), and rigidified vectors that often improve target occupancy.

The specific 3-ethoxymethyl substitution provides two critical advantages:

  • Solubility & Dipole: The ether linkage increases aqueous solubility without introducing hydrogen bond donors (HBD) that might hinder membrane permeability.

  • Chemoselectivity: Unlike 3-hydroxyazetidine, the ethoxymethyl variant lacks a competing nucleophilic hydroxyl group, simplifying N-functionalization protocols by eliminating the need for O-protection strategies.

This guide details the optimal protocols for utilizing 3-(Ethoxymethyl)azetidine as a nucleophile in SNAr and SN2 reactions, while mitigating the risks associated with ring strain release.

Chemical Profile & Reactivity Matrix

ParameterValue / CharacteristicImplication for Protocol
Hybridization sp³-rich (C2, C3, C4)Enhances "Escape from Flatland" (Fsp³ score).
Ring Strain ~26 kcal/molHigh Reactivity: Prone to ring-opening under strong Lewis Acid conditions.
Basicity (pKa) ~10.8 - 11.0 (Est.)Strong base; requires inorganic bases (e.g., Cs₂CO₃) or non-nucleophilic organic bases (DIPEA) to deprotonate HCl salts.
Nucleophilicity High (Secondary Amine)Excellent substrate for SNAr; steric bulk at C3 is distal, minimizing interference at Nitrogen.
Stability Ether linkage (Stable)Compatible with strong bases and reducing agents; resistant to hydrolysis.

Core Protocol A: Heteroarylation via SNAr

Application: Attaching the azetidine scaffold to heteroaromatic cores (pyridines, pyrimidines) is the most frequent application in kinase and GPCR inhibitor synthesis.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex . The high basicity of the azetidine nitrogen facilitates the initial attack, but the ring strain can destabilize the transition state if the reaction temperature is uncontrolled.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Chloropyridine or 4-Chloropyrimidine derivative (1.0 equiv).

  • Nucleophile: 3-(Ethoxymethyl)azetidine hydrochloride (1.2 equiv).

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv) or DIPEA (3.0 equiv).

  • Solvent: DMSO (anhydrous) or NMP. Note: Avoid protic solvents to prevent competition.

Procedure:

  • Preparation: In a dry reaction vial, suspend 3-(Ethoxymethyl)azetidine HCl and Cs₂CO₃ in DMSO (0.2 M concentration relative to substrate).

  • Activation: Stir at Room Temperature (RT) for 15 minutes to ensure free-basing of the amine.

  • Addition: Add the heteroaryl chloride substrate in one portion.

  • Reaction: Heat to 80°C . Critical: Do not exceed 100°C unless necessary. Higher temperatures increase the risk of ring-opening or polymerization.

  • Monitoring (Self-Validation):

    • TLC/LC-MS: Monitor for the disappearance of the aryl chloride.

    • Validation: The product peak should show a distinct M+1 mass.

    • Red Flag: If a mass of M+18 (water addition) or M+36 (HCl addition) appears, ring opening has occurred.

  • Work-up: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), dry over Na₂SO₄, and concentrate.

Core Protocol B: N-Alkylation via SN2

Application: Synthesis of flexible linkers or aliphatic side chains.

Mechanistic Insight

Azetidines are potent nucleophiles but can undergo quaternization (over-alkylation) to form azetidinium salts, which are highly electrophilic and unstable. Stoichiometry control is paramount.

Step-by-Step Methodology

Reagents:

  • Electrophile: Primary alkyl bromide/iodide (1.0 equiv).

  • Nucleophile: 3-(Ethoxymethyl)azetidine (free base preferred) (1.0 - 1.1 equiv).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Cooling: Dissolve the electrophile in ACN at 0°C .

  • Slow Addition: Add the azetidine (dissolved in ACN) dropwise over 20 minutes. Causality: Low temperature and slow addition prevent the concentration of free amine from favoring bis-alkylation (quaternization).

  • Progression: Allow to warm to RT and stir for 4-12 hours.

  • Self-Validation (NMR Check):

    • Take an aliquot for ¹H NMR.

    • Diagnostic: The azetidine ring protons (typically

      
       3.5 - 4.0 ppm) should remain as a distinct multiplet. Broadening or significant downfield shift (>4.5 ppm) suggests azetidinium formation.
      

Critical Stability & Troubleshooting: Ring Opening

The high ring strain (~26 kcal/mol) of azetidine makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong Lewis acids.

The "Red Zone" Conditions (Avoid):
  • Strong Acid + Nucleophile: HCl/MeOH or HBr/Water. This leads to the formation of

    
    -haloamines or 
    
    
    
    -amino alcohols.
  • Lewis Acids: BF₃[1]·OEt₂ or AlCl₃ can coordinate to the ether oxygen or ring nitrogen, triggering ring opening.

Diagnostic Workflow (Graphviz)

Use the following logic flow to troubleshoot low yields or impurities.

ReactionLogic Start Start: Reaction Optimization CheckLCMS Check LC-MS for Product Mass Start->CheckLCMS MassCorrect Mass = Expected (M+H) CheckLCMS->MassCorrect Target Found MassPlus18 Mass = M+18 (Hydrolysis) CheckLCMS->MassPlus18 Side Product MassPlusHalogen Mass = M+36/80 (Halogenation) CheckLCMS->MassPlusHalogen Side Product Decision1 Is Conversion > 50%? MassCorrect->Decision1 Action_RingOpen CRITICAL FAILURE: Ring Opening Detected. Reduce Temp & Remove Acids. MassPlus18->Action_RingOpen MassPlusHalogen->Action_RingOpen Action_Isolate Proceed to Workup (Avoid Acidic Wash) Decision1->Action_Isolate Yes Action_Temp Increase Temp to 80°C Switch to DMSO Decision1->Action_Temp No (Kinetic Trap) Action_Base Switch Base to Cs2CO3 (Increase Basicity) Decision1->Action_Base No (Thermodynamic Trap)

Figure 1: Decision Logic for Azetidine Nucleophilic Substitution. Blue paths indicate success/optimization; Red paths indicate stability failure.

Mechanistic Visualization: SNAr Pathway

Understanding the transition state is vital for optimizing difficult couplings.

SNArMechanism Substrate Aryl Halide (Electrophile) TS Meisenheimer Complex (Transition State) Substrate->TS + Azetidine (Base, Heat) Azetidine 3-(Ethoxymethyl)azetidine (Nucleophile) Azetidine->TS Product N-Aryl Azetidine (Product) TS->Product Fast (Restoration of Aromaticity) RingOpen Ring-Opened Byproduct (Thermodynamic Sink) TS->RingOpen Slow (If T > 120°C or Acidic)

Figure 2: Reaction pathway showing the competition between productive SNAr and thermal ring degradation.

References

  • Azetidines in Medicinal Chemistry: Detailed review of azetidine properties, pKa, and their use as metabolic stability enhancers.

    • Source:

  • Ring Opening Mechanisms: Analysis of acid-mediated and nucleophilic ring-opening decomposition p

    • Source:

  • Synthesis of 3-Substituted Azetidines: Methodologies for functionalizing the C3 position and subsequent reactivity.

    • Source:

  • Lewis Acid Catalysis: Risks and protocols regarding Lewis acid interactions with azetidines.

    • Source:

Sources

Application

Application Note: Optimized Peptide Coupling Conditions for Azetidine Amine Salts

Introduction and Mechanistic Challenges The incorporation of azetidine—a highly strained, four-membered nitrogen heterocycle—into peptide backbones or pharmaceutical scaffolds is highly valued for introducing conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

The incorporation of azetidine—a highly strained, four-membered nitrogen heterocycle—into peptide backbones or pharmaceutical scaffolds is highly valued for introducing conformational constraints and modulating physicochemical properties. However, coupling carboxylic acids to azetidine amine salts (typically hydrochloride or trifluoroacetate salts) presents a unique set of chemical challenges.

As a secondary amine with a high pKa (approximately 11.29 in water)[1], azetidine is strongly basic and tightly binds its counterion. Successfully forming an amide bond requires navigating three competing mechanistic pathways:

  • Incomplete Neutralization: The high basicity of azetidine means that standard stoichiometric addition of weak bases may fail to fully liberate the free amine, stalling the nucleophilic attack.

  • Epimerization of the Carboxylic Acid: Because azetidine is a sterically hindered secondary amine, the coupling rate is inherently slower than with primary amines. This extended reaction time allows the activated ester intermediate to undergo base-catalyzed oxazolone formation, leading to racemization/epimerization of the chiral center at the

    
    -carbon[2].
    
  • Ring-Opening Side Reactions: The inherent ring strain of the four-membered heterocycle makes it susceptible to

    
    -C–N bond cleavage. Elevated temperatures, harsh coupling reagents, or un-scavenged Lewis acids/protons can trigger irreversible ring-opening or expansion[3].
    

To achieve high-yielding, stereopure amide bonds, the experimental design must balance rapid activation kinetics with mild, strictly controlled basicity.

MechanisticPathways Acid Chiral Carboxylic Acid Activation Activation (HATU or EDC/Oxyma) Acid->Activation AzetidineSalt Azetidine Salt (HCl/TFA) Neutralization Neutralization (NMM or DIPEA) AzetidineSalt->Neutralization ActivatedEster Activated Ester Activation->ActivatedEster FreeAzetidine Free Azetidine Neutralization->FreeAzetidine Amide Desired Azetidine Amide ActivatedEster->Amide Fast Coupling Epimer Epimerized Byproduct (via Oxazolone) ActivatedEster->Epimer Slow Coupling + Excess Base FreeAzetidine->Amide Nucleophilic Attack RingOpen Ring-Opened Byproduct FreeAzetidine->RingOpen High Temp / Unscavenged Acid

Fig 1: Mechanistic divergence in azetidine coupling, highlighting pathways to success and failure.

Optimization of Coupling Parameters

Selection of Coupling Reagents

The choice of coupling reagent directly dictates the half-life of the activated ester.

  • Uronium Salts (HATU / COMU): HATU is considered the gold standard for sterically hindered secondary amines. It generates a highly reactive 7-azabenzotriazole (HOAt) active ester that rapidly undergoes aminolysis, effectively outcompeting the slower oxazolone-mediated epimerization pathway[2]. COMU offers a safer, non-explosive alternative with comparable kinetics[4].

  • Carbodiimide / Additive Systems (EDC·HCl / Oxyma Pure): For substrates highly sensitive to epimerization, the combination of EDC and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior. Oxyma Pure induces significantly lower epimerization than HOAt or HOBt while maintaining high coupling efficiency[5].

Base Selection and Stoichiometry

When coupling amino acid derivatives provided as hydrochlorides, exactly one equivalent of base is required to neutralize the salt, plus additional base to drive the coupling reagent mechanism[4].

  • N,N-Diisopropylethylamine (DIPEA): A strong, sterically hindered base. While effective at liberating azetidine, excess DIPEA rapidly promotes epimerization.

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine: These weaker bases (pKa ~7.4) are preferred when stereochemical integrity is paramount. They are strong enough to neutralize the amine salt in organic solvents but weak enough to minimize

    
    -proton abstraction from the activated ester.
    
Temperature Control

Heating azetidine reaction mixtures leads to decomposition of the strained ring. Reactions must be initiated at 0 °C and strictly maintained at or below 20–25 °C[3].

Quantitative Comparison of Coupling Conditions
Coupling ReagentAdditiveBase (Equiv)SolventYield (%)Epimerization (%)Ring-Opening Risk
HATU NoneDIPEA (2.5)DMF>90%Moderate (2-5%)Low
HATU NoneNMM (2.5)DMF/DCM85-90%Low (<2%)Low
EDC·HCl Oxyma PureNMM (2.5)DCM/DMF85-95%Very Low (<1%) Low
DCC HOBtDIPEA (2.5)DCM60-70%High (>5%)Moderate
T3P NoneDIPEA (3.0)EtOAc75-80%ModerateHigh (if heated)

Data synthesized from standard peptide coupling benchmarks and azetidine-specific literature[2],[5],[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the physical state of the reaction and the chemical outcome.

Protocol A: High-Efficiency Coupling using HATU (Standard Approach)

Best for: Non-chiral carboxylic acids or substrates where epimerization is not the primary concern.

Reagents: Carboxylic acid (1.0 eq), Azetidine·HCl (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF (0.1 M).

  • Preparation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (Argon/N2). Cool the mixture to 0 °C using an ice bath.

    • Validation Check: The solution should be clear. Turbidity indicates moisture contamination, which will hydrolyze the active ester.

  • Pre-Activation: Add 1.0 eq of DIPEA dropwise. Stir for 2–3 minutes at 0 °C.

    • Causality: This brief pre-activation forms the reactive HOAt-ester. Prolonged pre-activation without the amine present guarantees epimerization.

  • Amine Addition: Add the Azetidine·HCl salt as a solid, followed immediately by the remaining 1.5 eq of DIPEA.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature (max 25 °C).

    • Validation Check (15 mins): Spot the reaction on wet pH paper. The apparent pH must be ~8. If acidic, the azetidine remains protonated; add DIPEA in 0.1 eq increments until basic.

    • Validation Check (30 mins): Analyze by LC-MS. The mass of the HOAt-ester intermediate should be rapidly depleting. Once the azetidine starting material is consumed by TLC/LC-MS, quench immediately to prevent gradual ring-opening[3].

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash the organic layer sequentially with 5% 
    
    
    
    , 1M
    
    
    (briefly, to avoid ring cleavage), and brine.
Protocol B: Low-Epimerization Coupling using EDC/Oxyma Pure

Best for: Chiral


-amino acids coupling to azetidine salts where stereopurity is critical.

Reagents: Chiral Carboxylic acid (1.0 eq), Azetidine·HCl (1.05 eq), EDC·HCl (1.1 eq), Oxyma Pure (1.1 eq), NMM (2.5 eq), DCM/DMF (1:1 v/v, 0.1 M).

  • Preparation: Suspend EDC·HCl, Oxyma Pure, and the carboxylic acid in the DCM/DMF solvent mixture. Cool strictly to 0 °C[5].

  • Amine Addition: Add the Azetidine·HCl salt to the cold suspension.

  • Neutralization & Initiation: Add NMM (2.5 eq) dropwise over 5 minutes.

    • Causality: Adding the base last (in the presence of both the acid and the amine) prevents the transient accumulation of the activated ester in the absence of the nucleophile, virtually eliminating the oxazolone epimerization pathway.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to reach 20 °C.

    • Validation Check: EDC·HCl is highly soluble once reacted. The transition from a cloudy suspension to a clear solution serves as a visual proxy for reaction progression.

  • Workup: Remove DCM under reduced pressure. Dilute with EtOAc and wash with water to remove the water-soluble EDC-urea byproduct and Oxyma Pure fragments.

Workflow Step1 1. Chill to 0 °C (Prevent Ring Opening) Step2 2. Add Acid, Amine Salt, & Coupling Reagent Step1->Step2 Step3 3. Dropwise Base (NMM) (Control Epimerization) Step2->Step3 Step4 4. IPC: pH & LC-MS (Self-Validation) Step3->Step4 Step5 5. Quench immediately upon completion Step4->Step5

Fig 2: Step-by-step workflow for low-epimerization azetidine coupling.

Troubleshooting Guide

  • Issue: Low Yield / Unreacted Amine.

    • Root Cause: Azetidine·HCl is not fully neutralized due to its high pKa.

    • Solution: Verify the apparent pH of the reaction mixture is >8. Switch from NMM to a slightly stronger base like DIPEA, or add an extra 0.5 eq of base.

  • Issue: Formation of +18 Da or +36 Da Byproducts (LC-MS).

    • Root Cause: Ring-opening of the azetidine by chloride ions or water[3].

    • Solution: Ensure the reaction temperature never exceeds 25 °C. If using acyl chlorides instead of peptide coupling reagents, ensure strictly anhydrous conditions and use a non-nucleophilic base to scavenge HCl.

  • Issue: Diastereomeric Mixtures Observed (NMR).

    • Root Cause: Epimerization of the chiral carboxylic acid.

    • Solution: Switch to Protocol B (EDC/Oxyma Pure). Avoid pre-activating the acid for more than 2 minutes before introducing the azetidine.

References

  • Cas 503-29-7, Azetidine (Chemical Properties and pKa) LookChem URL:[Link]

  • Low-epimerization Peptide Bond Formation with Oxyma Pure Organic Syntheses (Org. Synth. 2013, 90, 306-315) URL: [Link]

Sources

Method

Application Note: Strategic Deployment of 3-(Ethoxymethyl)azetidine as a Proline Bioisostere

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 3-(Ethoxymethyl)azetidine as a bioisostere for the pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 3-(Ethoxymethyl)azetidine as a bioisostere for the pyrrolidine ring (the core of proline), addressing synthesis, physicochemical properties, and design rationale.

Executive Summary

The pyrrolidine ring, ubiquitous in drug discovery as the core of the amino acid Proline, often presents challenges regarding metabolic liability (α-oxidation) and lipophilicity. 3-(Ethoxymethyl)azetidine represents a high-value bioisostere that offers a "ring-contraction" strategy (5-membered


 4-membered). This substitution achieves three critical design goals:
  • Modulation of Basicity (pKa): The electron-withdrawing 3-alkoxy group lowers the pKa of the azetidine nitrogen via the inductive effect, potentially improving membrane permeability and reducing hERG liability compared to the parent azetidine or pyrrolidine.

  • Vector Re-orientation: The distinct bond angles of the azetidine ring (

    
    ) versus pyrrolidine (
    
    
    
    ) alter the exit vectors of substituents, enabling access to novel chemical space.
  • Metabolic Blocking: The 3-substitution sterically hinders the ring and removes the specific metabolic soft spots found in pyrrolidines.

Physicochemical Profile & Design Rationale

Comparative Metrics

The following table contrasts the core properties of Proline (Pyrrolidine core) against the unsubstituted Azetidine and the target 3-(Ethoxymethyl)azetidine.

PropertyPyrrolidine (Proline Core)Azetidine (Unsubstituted)3-(Ethoxymethyl)azetidine Impact / Benefit
Ring Size 5-membered4-membered4-membered Increased rigidity; altered vector.
Hybridization

rich

rich

rich
Retains Fsp3 character (solubility).
pKa (Conj. Acid) ~11.3~11.3~9.5 - 10.0 (Predicted)Reduced basicity improves permeability.
ClogP LowLowerModerate Ether chain tunes lipophilicity for pocket fill.
H-Bond Acceptors 1 (Amine)1 (Amine)2 (Amine + Ether) Additional interaction point for solubility.
Metabolic Risk

-hydroxylation
Ring opening (reactive)Stable 3-substituent blocks metabolic access.
The "Azetidine Switch" Mechanism

Replacing a pyrrolidine with an azetidine is not merely a reduction in size; it is a geometric edit.

  • Pucker & Conformation: While pyrrolidine adopts an envelope conformation, azetidine rings are puckered (

    
    ). The 3-substituent (ethoxymethyl) prefers the equatorial orientation to minimize transannular steric strain, locking the conformation more effectively than unsubstituted rings.
    
  • Basicity Tuning: Unsubstituted azetidine is highly basic (

    
    ). The addition of the ethoxymethyl group at C3 introduces an oxygen atom 
    
    
    
    to the nitrogen. Through the inductive electron-withdrawing effect (-I), this lowers the pKa of the ring nitrogen, often by 1-1.5 log units, making the drug less ionized at physiological pH (7.4) and potentially improving passive diffusion.

Synthesis Protocol: Preparation & Incorporation

Objective: Synthesize 3-(Ethoxymethyl)azetidine from commercially available precursors and couple it to a scaffold. Precursor: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) is the industry-standard starting material.

Synthesis Workflow (Step-by-Step)
Step A: O-Alkylation (Ether Formation)
  • Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Ethyl Iodide (1.2 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF under

      
       atmosphere. Cool to 
      
      
      
      .
    • Add NaH portion-wise. Stir for 30 min at

      
       to allow alkoxide formation (gas evolution).
      
    • Add Ethyl Iodide dropwise.

    • Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

    • Quench: Carefully add water/ice. Extract with EtOAc (

      
      ). Wash organics with LiCl solution (to remove DMF) and brine.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Result:tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate.

Step B: N-Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Protocol:

    • Dissolve the intermediate from Step A in DCM.

    • Add TFA (or HCl/Dioxane). Stir at RT for 1–2 hours.

    • Concentrate in vacuo.

    • Note: If using TFA, the product is a TFA salt.[1] For coupling reactions requiring a free base, perform a basic workup (saturated

      
      ) or use excess base (DIPEA) in the next step.
      
Step C: Incorporation (Amide Coupling Example)
  • Reagents: Carboxylic Acid Scaffold (R-COOH), HATU (1.1 eq), DIPEA (3.0 eq), DMF.

  • Protocol:

    • Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 5 min to activate.

    • Add 3-(Ethoxymethyl)azetidine (salt or free base).[2]

    • Stir at RT for 2–12 hours.

    • Purify via HPLC or Flash Chromatography.

Visualizations

Decision Tree: When to Use This Bioisostere

This diagram illustrates the logical flow for selecting 3-(Ethoxymethyl)azetidine during Lead Optimization.

BioisostereDecision Start Lead Compound Analysis (Contains Proline/Pyrrolidine) Issue1 Issue: Metabolic Instability (Microsomal Clearance high?) Start->Issue1 Issue2 Issue: Permeability / pKa (Too basic / Low passive diffusion?) Start->Issue2 Issue3 Issue: Selectivity / Geometry (Need new vector?) Start->Issue3 Sol1 Strategy: Ring Contraction (Switch to Azetidine) Issue1->Sol1 Block alpha-oxidation Sol2 Strategy: pKa Tuning (Add 3-Alkoxy group) Issue2->Sol2 Inductive Effect (-I) Issue3->Sol1 Change exit vector Final Target: 3-(Ethoxymethyl)azetidine (Combines Rigidity + pKa modulation) Sol1->Final Sol2->Final

Caption: Decision logic for transitioning from a pyrrolidine scaffold to a 3-substituted azetidine to solve specific ADME/potency issues.

Structural Overlay & Vector Comparison

This diagram visualizes the geometric difference between the standard Proline core and the Azetidine bioisostere.

StructureOverlay Pro_N N Pro_C2 C2 Pro_N->Pro_C2 Pro_C3 C3 Pro_C2->Pro_C3 Pro_C4 C4 Pro_C3->Pro_C4 Label1 Pyrrolidine (5-mem) Angle ~108 deg Flexible Envelope Pro_C3->Label1 Pro_C5 C5 Pro_C4->Pro_C5 Pro_C5->Pro_N Aze_N N Aze_C2 C2 Aze_N->Aze_C2 Aze_C3 C3 (Subst) Aze_C2->Aze_C3 Aze_C4 C4 Aze_C3->Aze_C4 Label2 Azetidine (4-mem) Angle ~90 deg Rigid Puckered Aze_C3->Label2 Aze_C4->Aze_N

Caption: Geometric comparison showing the ring contraction from 5-membered Pyrrolidine to 4-membered Azetidine.

Experimental Validation Protocols

Microsomal Stability Assay

To validate the metabolic stability advantage of the azetidine scaffold:

  • Incubation: Incubate test compound (

    
    ) with human/mouse liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine

    
     and 
    
    
    
    .
    • Success Criteria:

      
       improvement in half-life compared to the pyrrolidine analog.
      
Conformational Analysis (NMR)

To confirm the ring pucker and substituent orientation:

  • Dissolve 5-10 mg of the final compound in

    
     or 
    
    
    
    .
  • Acquire 1D

    
     NMR and 2D NOESY spectra.
    
  • Key Signal: Look for NOE correlations between the C3-proton and the azetidine ring protons (cis vs trans). The ethoxymethyl group typically adopts an equatorial-like position to minimize steric clash, resulting in a distinct coupling constant pattern (

    
    ) for the ring protons.
    

References

  • Lowe, D. (2016). Azetidines In Drug Discovery. In the Pipeline (Science Translational Medicine). Link

  • Sirenko, V. et al. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog. Link

  • Han, Y. et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Link

  • PubChem. (2025).[3] 3-(Ethoxymethyl)azetidine Compound Summary. National Library of Medicine. Link

  • Campagne, J. et al. (2016). Reaction of 3-Hydroxyazetidines: Synthesis of 3-Substituted Azetidines. Journal of Organic Chemistry. Link

Sources

Application

Preparation of N-Boc-3-(ethoxymethyl)azetidine from HCl salt

Application Note: Synthesis and Isolation of N-Boc-3-(ethoxymethyl)azetidine Executive Summary Azetidines are highly valuable four-membered nitrogenous heterocycles, frequently employed in medicinal chemistry as sp³-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of N-Boc-3-(ethoxymethyl)azetidine

Executive Summary

Azetidines are highly valuable four-membered nitrogenous heterocycles, frequently employed in medicinal chemistry as sp³-rich bioisosteres for morpholines, piperidines, and pyrrolidines to improve the pharmacokinetic profiles of drug candidates[1]. However, due to their significant ring strain and the volatility of the free base form, azetidines are typically stored and handled as hydrochloride (HCl) salts[2][3].

This application note details a highly efficient, self-validating protocol for the N-tert-butoxycarbonyl (Boc) protection of 3-(ethoxymethyl)azetidine hydrochloride to yield N-Boc-3-(ethoxymethyl)azetidine (CAS: 1373233-11-4). The guide emphasizes the mechanistic causality behind reagent selection, stoichiometric control, and thermal regulation to ensure high fidelity and yield.

Mechanistic Rationale and Pathway

The transformation relies on the nucleophilic acyl substitution of Di-tert-butyl dicarbonate (Boc₂O) by the secondary amine of the azetidine ring. Because the starting material is an HCl salt, an auxiliary base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is required[4].

The base serves a dual purpose:

  • Neutralization: It deprotonates the azetidinium ion to liberate the nucleophilic free base in situ.

  • Catalysis: It acts as an acid scavenger for the remainder of the reaction, driving the equilibrium forward.

Upon nucleophilic attack of the free azetidine nitrogen onto the carbonyl carbon of Boc₂O, a tetrahedral intermediate is formed. This intermediate rapidly collapses, expelling a tert-butyl carbonate anion, which subsequently decarboxylates to release carbon dioxide (CO₂) gas and tert-butanol (t-BuOH)[1][5].

Mechanism A 3-(ethoxymethyl)azetidine HCl Salt B Free Base Azetidine (in situ) A->B + TEA - TEA·HCl C Tetrahedral Intermediate B->C + Boc2O Nucleophilic Attack D N-Boc-3-(ethoxymethyl) azetidine C->D - CO2 (gas) - t-BuOH

Figure 1: Mechanistic pathway for the N-Boc protection of 3-(ethoxymethyl)azetidine hydrochloride.

Stoichiometric Matrix and Reagent Selection

To ensure a self-validating and high-yielding reaction, precise stoichiometric control is required. A slight excess of Boc₂O ensures complete consumption of the valuable azetidine precursor, while a significant excess of TEA ensures the reaction medium remains basic despite the generation of acidic byproducts.

Table 1: Quantitative Reaction Parameters

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (per 10 mmol)
3-(ethoxymethyl)azetidine·HCl Substrate151.631.00 eq1.516 g
Triethylamine (TEA) Base / Scavenger101.192.50 eq3.48 mL (2.53 g)
Di-tert-butyl dicarbonate (Boc₂O) Protecting Agent218.251.10 eq2.40 g
Dichloromethane (DCM) Solvent84.93N/A (0.2 M)50.0 mL

Note: DCM is selected as the solvent due to its excellent solubilizing properties for both the intermediate free base and the final carbamate product, while remaining completely inert to the electrophilic Boc₂O[4].

Experimental Workflow & Step-by-Step Protocol

The following protocol is designed to be a self-validating system. By monitoring gas evolution and utilizing specific thin-layer chromatography (TLC) stains, researchers can visually confirm the progression of the reaction without relying solely on end-point LC-MS analysis.

Workflow N1 Step 1: Suspension Suspend HCl salt in anhydrous DCM N2 Step 2: Neutralization Add TEA dropwise at 0 °C N1->N2 N3 Step 3: Electrophile Addition Add Boc2O solution slowly at 0 °C N2->N3 N4 Step 4: Maturation Warm to RT and stir for 12-16 h N3->N4 N5 Step 5: Quench & Wash 0.5 N HCl, sat. NaHCO3, Brine N4->N5 N6 Step 6: Isolation Dry (Na2SO4), Concentrate & Purify N5->N6

Figure 2: Experimental workflow for the synthesis and isolation of N-Boc-3-(ethoxymethyl)azetidine.

Phase 1: Preparation and Neutralization
  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) to prevent ambient moisture from hydrolyzing the Boc₂O.

  • Suspension: Add 3-(ethoxymethyl)azetidine hydrochloride (1.516 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous Dichloromethane (DCM). The salt will remain partially suspended.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent neutralization and protection steps are exothermic. Cooling prevents thermal runaway and suppresses side reactions, such as the dimerization of the highly strained azetidine ring[1].

  • Base Addition: Syringe in Triethylamine (3.48 mL, 25.0 mmol) dropwise over 5 minutes. The suspension will clarify as the HCl salt is neutralized to form the soluble free base and TEA·HCl.

Phase 2: Protection and Maturation
  • Electrophile Addition: Dissolve Boc₂O (2.40 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

    • Self-Validation Checkpoint: Mild effervescence (CO₂ gas evolution) should be observed. The dropwise addition ensures the local concentration of Boc₂O remains controlled, preventing the formation of symmetric ureas.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 to 16 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes).

    • Staining Causality: Use a Ninhydrin stain to check for the disappearance of the starting material (free azetidine stains bright pink/purple). Use a Potassium Permanganate (KMnO₄) or Iodine stain to visualize the N-Boc-3-(ethoxymethyl)azetidine product.

Phase 3: Workup and Isolation
  • Quenching: Dilute the reaction mixture with an additional 30 mL of DCM. Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 0.5 N aqueous HCl (2 × 30 mL). Causality: This selectively protonates and extracts any unreacted azetidine and the excess TEA into the aqueous layer, leaving the neutral Boc-protected product in the organic phase.

  • Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) to neutralize any residual acid, followed by a brine wash (30 mL) to remove bulk water.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30 °C to yield the crude product.

  • Purification: N-Boc-3-(ethoxymethyl)azetidine is typically obtained in high purity (>95%) following the extractive workup. If required, purify via flash column chromatography on silica gel using a gradient of 10-30% EtOAc in Hexanes.

References

  • 3-(Ethoxymethyl)azetidine Hydrochloride Catalog Source: Accela ChemBio URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery Source: ResearchGate URL:[Link]

Sources

Method

Advanced Protocols for the Cross-Coupling of 3-Substituted Azetidines

Overcoming -Hybridized Center Challenges in Medicinal Chemistry Executive Summary The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a critical "bioisostere" in modern drug discovery.[1] By replacing...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming


-Hybridized Center Challenges in Medicinal Chemistry 

Executive Summary

The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a critical "bioisostere" in modern drug discovery.[1] By replacing planar phenyl rings or flexible alkyl chains, azetidines increase the fraction of


 carbons (

), improving solubility and metabolic stability while retaining vectoral rigidity ("Escape from Flatland").

However, functionalizing the C3 position via cross-coupling is synthetically non-trivial. The challenge lies in the high ring strain (~26 kcal/mol), the sluggish transmetallation of secondary alkyl organometallics, and the propensity for


-hydride elimination. This guide details three field-proven methodologies to install aryl and heteroaryl groups at the 3-position of N-protected azetidines, prioritizing reproducibility and scalability.

Part 1: Strategic Context & Mechanistic Challenges

The "Why": Azetidines as High-Value Scaffolds

In medicinal chemistry, 3-substituted azetidines serve as rigid linkers that orient pharmacophores in specific vectors without the lipophilicity penalty of larger rings like piperidines or cyclohexanes. They are frequently used to mimic:

  • Proline: Constraining peptide backbones.

  • Gem-dimethyl groups: Reducing rotatable bonds.

  • Meta-substituted aromatics: Providing similar exit vectors with improved physicochemical properties.

The "How": The Mechanistic Bottleneck

Standard cross-couplings (e.g., Suzuki-Miyaura) often fail with secondary alkyl halides due to:

  • Slow Oxidative Addition: Electron-rich alkyl halides are less reactive than aryl halides.

  • 
    -Hydride Elimination:  The resulting alkyl-palladium intermediate can rapidly eliminate to form the alkene (azetine), destroying the product.
    
  • Protodeboronation: 3-azetidinyl boronic acids are notoriously unstable and prone to deborylation.

Solution Strategy: We utilize three distinct mechanistic pathways to bypass these issues:

  • Ni/Photoredox: Radical-mediated capture (avoids

    
    -elimination).
    
  • Negishi: Highly reactive Organozinc intermediates (fast transmetallation).

  • Suzuki (BF3K): Stabilized Trifluoroborates (prevents protodeboronation).

Part 2: Detailed Experimental Protocols

Method A: Nickel/Photoredox Dual Catalysis

Best For: Late-stage functionalization, mild conditions, broad functional group tolerance. Mechanism: A single-electron transfer (SET) process generates a C3-radical, which is captured by a Ni(0)/Ni(I)/Ni(III) cycle. This bypasses the slow oxidative addition of Pd to alkyl halides.

Materials
  • Substrate: N-Boc-3-iodoazetidine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Metal Catalyst: NiCl2·glyme (5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Base: Tris(trimethylsilyl)silane (TTMSS) or Hantzsch Ester (Stoichiometric reductant if needed), though often TDAE or simple organic bases like 2,6-lutidine are used depending on the specific cycle. Standard Protocol uses TTMSS as H-atom donor or Silicates.

  • Solvent: DMA (Dimethylacetamide), degassed.

  • Light Source: Blue LED (450 nm).

Step-by-Step Protocol
  • Catalyst Pre-complexation: In a vial, dissolve NiCl2·glyme (5 mol%) and dtbbpy (5 mol%) in DMA. Sonicate for 5 minutes until a clear green solution forms.

  • Reaction Assembly: To a 8 mL reaction vial equipped with a Teflon stir bar, add:

    • N-Boc-3-iodoazetidine (1.0 mmol)[2]

    • Aryl Bromide (1.2 mmol)

    • Ir photocatalyst (0.01 mmol)

    • Base (e.g., Cs2CO3, 2.0 equiv) or Reductant depending on exact mechanistic manifold.

  • Inertion: Seal the vial with a septum cap. Sparge with Argon for 15 minutes (balloon exit needle). Critical: Oxygen quenches the excited state of the Ir catalyst.

  • Injection: Syringe in the pre-complexed Ni/Ligand solution.

  • Irradiation: Place the vial 2 cm away from the Blue LED fan. Stir vigorously to ensure light penetration. Maintain temperature < 35°C (use a fan if the LEDs run hot).

  • Monitoring: Run LCMS at 2 hours and 16 hours. Look for the disappearance of the aryl bromide.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA, brine (x1). Dry over Na2SO4.

Method B: Negishi Coupling (Organozinc)

Best For: Scale-up (>10g), electron-deficient coupling partners, cost-sensitivity. Mechanism: Formation of a nucleophilic organozinc reagent that undergoes rapid transmetallation to Palladium.

Materials
  • Substrate: N-Boc-3-iodoazetidine

  • Zinc Source: Zinc dust (<10 micron), activated.

  • Activation Agents: TMSCl (Trimethylsilyl chloride), 1,2-Dibromoethane.

  • Catalyst: Pd(OAc)2 (2 mol%) / SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Dry THF.

Step-by-Step Protocol

Step 1: Preparation of the Zinc Reagent (The "Knochel" Method)

  • Activation: In a dry Schlenk flask under Argon, suspend Zinc dust (3.0 equiv) in dry THF. Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool. Add TMSCl (5 mol%). Stir for 10 mins.

  • Insertion: Add a solution of N-Boc-3-iodoazetidine (1.0 equiv) in THF dropwise to the activated Zn. Stir at RT for 1-2 hours.

    • QC Check: Aliquot 0.1 mL, quench with Iodine. If the Zinc reagent is formed, the iodine color will fade (titration) or check by GC/LCMS (quench with water

      
       reduced product).
      

Step 2: Cross-Coupling

  • Catalyst Prep: In a separate flask, mix Aryl Halide (0.8 equiv relative to Azetidine), Pd(OAc)2, and SPhos in THF.

  • Addition: Transfer the supernatant of the Organozinc reagent (Step 1) via cannula/syringe into the catalyst/aryl halide mixture. Do not transfer unreacted Zinc dust.

  • Reaction: Stir at 60°C for 4-12 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2]

Method C: Suzuki-Miyaura (Trifluoroborates)

Best For: Routine library synthesis, stability, water tolerance. Mechanism: The trifluoroborate salt slowly hydrolyzes in situ to the boronic acid, maintaining a low concentration that favors coupling over decomposition.

Materials
  • Substrate: Potassium (N-Boc-azetidin-3-yl)trifluoroborate (Commercially available or prepared from boronic ester + KHF2).

  • Coupling Partner: Aryl Chloride or Bromide.[1][3][4][5]

  • Catalyst: Pd(OAc)2 (2-5 mol%).

  • Ligand: XPhos or RuPhos (4-10 mol%) (Buchwald ligands are essential for steric bulk).

  • Base: K2CO3 (3.0 equiv).

  • Solvent: Toluene/Water (3:1) or THF/Water (10:1).

Step-by-Step Protocol
  • Charge Solids: In a microwave vial or pressure tube, add the Aryl Halide (1.0 equiv), Trifluoroborate salt (1.2 equiv), Pd(OAc)2, Ligand, and K2CO3.

  • Solvent: Add the Toluene/Water mixture.

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Heat: Heat to 80°C (oil bath) or 100°C (microwave) for 4-12 hours.

    • Note: The biphasic system helps dissolve the inorganic base and the trifluoroborate.

  • Workup: Filter through Celite. Dilute with EtOAc/Water. Separate layers.

Part 3: Comparative Analysis & Decision Matrix

FeatureMethod A: Ni/PhotoredoxMethod B: NegishiMethod C: Suzuki (BF3K)
Substrate Class Alkyl Halide + Aryl HalideAlkyl Zinc + Aryl HalideAlkyl Boron + Aryl Halide
Key Advantage Mildest conditions; RTScalable; Cheap metalsBench stable reagents
Key Limitation Requires light source; Ir costMoisture sensitive Zn prepSynthesis of BF3K precursor
Reaction Time 2 - 16 h4 - 12 h4 - 24 h
Functional Group Tolerance Excellent (Acids, Alcohols)Moderate (No acidic protons)Good (Base sensitive groups risk)
Visualization: Workflow Decision Tree

AzetidineCoupling Start Start: 3-Substituted Azetidine Synthesis SubstrateCheck Do you have the 3-Iodoazetidine? Start->SubstrateCheck ScaleCheck Is this Scale-Up (>10g)? SubstrateCheck->ScaleCheck Yes MakeBF3K Convert to Potassium Trifluoroborate SubstrateCheck->MakeBF3K No (Have Boronate) FGCheck Sensitive Functional Groups (Protic, Aldehydes)? ScaleCheck->FGCheck No (Discovery Scale) Negishi Method B: Negishi Coupling (Zn Reagent + Pd-PEPPSI) ScaleCheck->Negishi Yes (Cost/Throughput) Photo Method A: Ni/Photoredox (Ir/Ni Dual Catalysis) FGCheck->Photo Yes (Mildest) Suzuki Method C: Suzuki-Miyaura (Trifluoroborate + Pd/XPhos) FGCheck->Suzuki No (Standard) MakeBF3K->Suzuki

Caption: Decision matrix for selecting the optimal cross-coupling methodology based on scale, substrate availability, and functional group sensitivity.

Visualization: Ni/Photoredox Catalytic Cycle

NiPhotoCycle Ni0 Ni(0) L_n Ni2_Ar Ni(II)-Ar (Oxidative Addition) Ni0->Ni2_Ar + Ar-Br Ni3 Ni(III)-Ar-Alkyl (Radical Capture) Ni2_Ar->Ni3 + Radical Ni1 Ni(I)-L_n (Reductive Elimination) Ni3->Ni1 Product Release Ni1->Ni0 SET (from Ir) Ir3 Ir(III)* Excited State Ir2 Ir(II) Reduced State Ir3->Ir2 SET Ir2->Ir3 Regeneration Substrate 3-Iodo-Azetidine Radical Azetidinyl Radical Substrate->Radical SET (Iodine abstraction) Product 3-Aryl-Azetidine

Caption: Simplified Dual Catalytic Cycle. The Azetidinyl radical is generated via SET and captured by the Nickel center, bypassing slow oxidative addition to sp3 carbons.

References

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. [Link]

  • Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science. [Link]
    
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link] (Foundational work for Zn/Mg activation protocols).

Sources

Application

Application Note: Strategic Incorporation of N-Ethoxymethyl Azetidine Fragments in Drug Discovery

A Guide to Accelerated Hit-to-Lead Optimization in Fragment-Based Programs Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality lead compounds. The s...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Accelerated Hit-to-Lead Optimization in Fragment-Based Programs

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality lead compounds. The success of this approach hinges on the quality of the fragment library and the strategic pathways available for elaborating initial hits. This guide details the application of N-ethoxymethyl-protected azetidine scaffolds as a novel and advantageous fragment class. The azetidine ring, a strained four-membered heterocycle, offers a unique combination of sp3-richness, conformational rigidity, and improved physicochemical properties, making it a desirable motif in modern medicinal chemistry.[1][2] The strategic addition of a labile ethoxymethyl (EOM) protecting group on the ring nitrogen temporarily masks its basicity, preventing potential assay artifacts and directing initial interactions through other substituents. Crucially, this group can be efficiently removed post-screening, revealing a reactive secondary amine that serves as a well-defined vector for rapid, structure-guided fragment elaboration. This document provides the scientific rationale, detailed experimental protocols, and data-driven insights for integrating N-EOM-azetidine fragments into your FBDD workflow.

The Rationale: Why N-Ethoxymethyl Azetidine?

The selection of fragments is a critical determinant of an FBDD campaign's success. Fragments must not only bind to the target but also present viable and synthetically accessible vectors for optimization. The N-EOM-azetidine scaffold is engineered to meet these demands through a combination of inherent structural benefits and synthetically programmed potential.

The Privileged Azetidine Core

The azetidine scaffold has gained significant popularity in drug discovery for several key reasons:[3][4]

  • Conformational Rigidity: The strained four-membered ring restricts conformational flexibility. This pre-organization of substituents can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[5]

  • Improved Physicochemical Properties: Incorporation of the sp3-rich azetidine motif can enhance properties such as aqueous solubility and metabolic stability compared to more lipophilic or flexible aliphatic linkers.[2][4]

  • Novel Chemical Space & Exit Vectors: The non-planar, three-dimensional structure of azetidine allows chemists to explore novel chemical space and provides distinct, spatially defined exit vectors for fragment growing.[1]

The Strategic Role of the N-Ethoxymethyl (EOM) Group

While the azetidine core provides the structural foundation, the N-EOM group is the key to its strategic application in FBDD. It serves as a transient "control element" with two primary functions:

  • Masking Basicity During Screening: The secondary amine of an unprotected azetidine is basic (pKa ≈ 10-11). This basicity can lead to non-specific binding, assay interference, or poor cell permeability. The EOM group, an alkoxymethyl ether, effectively neutralizes this basicity, ensuring that initial binding events are driven by other functionalities on the fragment.[6][7] This minimizes false positives and produces cleaner primary screening data.

  • Enabling Post-Hit Elaboration: The EOM group is designed to be removed under mild acidic conditions.[8] This deprotection unmasks the secondary amine, providing a clean and highly reliable synthetic handle for elaboration into a lead compound. This pre-planned "growth point" is a cornerstone of this strategy's efficiency.

The table below compares the properties of a hypothetical N-EOM-azetidine fragment with a simple unprotected azetidine and a more traditional phenyl fragment, illustrating its balanced profile for FBDD.

PropertyPhenyl Fragment3-Hydroxyazetidine3-Hydroxy-N-EOM-AzetidineRationale for FBDD
Molecular Weight ~77 g/mol ~87 g/mol ~147 g/mol Remains well within the "Rule of Three" (<300 Da).[9]
cLogP ~2.1~ -1.0~ -0.2EOM group slightly increases lipophilicity but maintains good solubility.
pKa N/A~10.5 (basic)N/A (neutral)Neutral character prevents assay interference from a basic nitrogen.
sp3 Fraction 01.00.8High sp3 character provides 3D shape and improves drug-like properties.[2]
Elaboration Handle C-H Activation (difficult)N-H (always present)N-H (masked, revealed on demand)The masked handle allows for controlled, sequential optimization.

The FBDD Workflow with N-EOM Azetidine

The integration of N-EOM azetidine fragments follows a standard FBDD cascade, but with specific considerations during the synthesis and lead optimization phases.

FBDD_Workflow Lib Library Synthesis (N-EOM Azetidines) Screen Primary Screen (e.g., SPR, TSA) Lib->Screen 1000s fragments Validate Hit Validation (e.g., NMR, ITC) Screen->Validate ~10-100 hits Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure ~5-20 validated hits Deprotect EOM Deprotection (Mild Acid) Structure->Deprotect Structure-guided design Grow Fragment Growing (Amidation, etc.) Deprotect->Grow Unmasked NH vector SAR SAR by Synthesis Grow->SAR Iterative cycles Lead Lead Candidate SAR->Lead

FBDD Workflow for N-EOM Azetidine Fragments.
Protocol: Synthesis of a 3-Substituted N-EOM-Azetidine Fragment

This protocol describes a representative synthesis of 3-hydroxy-1-(ethoxymethyl)azetidine, a versatile starting point for a fragment library.

Rationale: The synthesis begins with a commercially available N-Boc protected azetidinol. The Boc group is removed and replaced with the EOM group. This sequence is chosen because the EOM protection step is high-yielding and proceeds under mild conditions.

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Bromomethyl ethyl ether (BMEE)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor by TLC or LC-MS until starting material is consumed.

    • Concentrate the reaction mixture in vacuo. The crude 3-hydroxyazetidine trifluoroacetate salt is used directly in the next step.

  • N-Ethoxymethylation:

    • Dissolve the crude salt from the previous step in DCM (0.2 M).

    • Cool the solution to 0 °C.

    • Add DIPEA (3.5 eq) to neutralize the salt and act as a base.

    • Add bromomethyl ethyl ether (BMEE, 1.2 eq) dropwise. Caution: BMEE is a potential carcinogen and should be handled in a fume hood.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to yield 3-hydroxy-1-(ethoxymethyl)azetidine.

Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions typical of fragments.[10] It provides real-time kinetics and affinity data, allowing for rapid ranking of initial hits.

Materials & Equipment:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip appropriate for protein immobilization (e.g., CM5, CAP)

  • Target protein of interest

  • N-EOM-azetidine fragment library (dissolved in 100% DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions to achieve a target density of 8,000-12,000 Response Units (RU).

    • Create a reference flow cell (e.g., mock immobilization) to subtract non-specific binding.

  • Fragment Screening:

    • Prepare fragment screening plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤2%.

    • Inject fragments over the target and reference surfaces at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel and buffer-only injections.

    • Identify hits as fragments that produce a stable and concentration-dependent binding response significantly above the noise level.

    • Rank hits based on the response magnitude at steady state as a preliminary indicator of affinity.

Protocol: Hit Validation by Saturation Transfer Difference (STD) NMR

Rationale: NMR is a powerful method for validating hits from primary screens.[11] STD-NMR is a ligand-observed experiment that confirms direct binding in solution and eliminates artifacts from surface-based assays like SPR. It works by irradiating the protein and observing the transfer of saturation to bound ligands.

Materials & Equipment:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., PBS in D₂O)

  • Fragment hit stock solution (in d6-DMSO)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a 500 µL NMR sample containing the target protein at 20 µM in the deuterated buffer.

    • Add the fragment hit to a final concentration of 200 µM (maintaining a ligand-to-protein ratio of 10:1 to 100:1).

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum to ensure the fragment signals are visible and not overlapping with buffer components.

    • Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1.0 ppm) and an "off-resonance" spectrum where a blank region is irradiated (e.g., at 40 ppm).

    • Use a saturation time of 2 seconds and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • True binders will show signals in the difference spectrum corresponding to the protons of the fragment that are in close proximity to the protein.

    • The absence of signals indicates a false positive from the primary screen. The relative intensity of the signals can provide information about which part of the fragment is making the closest contact with the protein.

From Fragment to Lead: The Power of the Unmasked Vector

The true value of the N-EOM-azetidine strategy is realized after a validated structural model (e.g., from X-ray crystallography) of the fragment-protein complex is obtained.[9] This structural information guides the elaboration process.

Protocol: N-EOM Deprotection

Rationale: This step unmasks the secondary amine, the key vector for fragment growth. A mild acidic condition using HCl in a protic solvent is chosen to ensure clean and complete removal of the EOM group without degrading sensitive functionality on the fragment or target protein (if performed on a complex).

Materials:

  • N-EOM-azetidine fragment hit

  • 4 M HCl in 1,4-Dioxane

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve the N-EOM-azetidine fragment (1.0 eq) in a minimal amount of MeOH.

  • Add 4 M HCl in Dioxane (2.0-3.0 eq) at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by LC-MS.

  • Upon completion, concentrate the mixture in vacuo.

  • Triturate the resulting solid/oil with diethyl ether to precipitate the azetidine hydrochloride salt.

  • Filter the solid and dry under vacuum to obtain the deprotected fragment, ready for the next step.

Fragment Elaboration: A Structure-Guided Approach

With the crystal structure of the initial hit in hand and the secondary amine deprotected, the fragment can be "grown" into unoccupied pockets of the binding site to form new, potency-enhancing interactions.[12][13]

Structure-guided elaboration of an N-EOM-azetidine hit.

Example Protocol: Amide Coupling A common and reliable method for growing fragments from the azetidine nitrogen is amide bond formation.

  • To a solution of the deprotected azetidine HCl salt (1.0 eq) in DMF, add the desired carboxylic acid (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (3.0 eq).

  • Stir at room temperature for 4-12 hours.

  • Purify the resulting amide by reverse-phase HPLC to yield the elaborated compound.

This iterative process of synthesis and testing, guided by structural biology, allows for the rapid optimization of fragment affinity and other drug-like properties.

Conclusion

The N-ethoxymethyl-azetidine scaffold represents a highly strategic tool for fragment-based drug discovery. It combines the beneficial physicochemical properties of the rigid azetidine core with a masked, yet readily accessible, synthetic vector for elaboration. This "design-for-elaboration" approach streamlines the transition from weakly binding fragment hits to potent, optimized lead candidates by providing a reliable and predictable growth strategy. By temporarily neutralizing the basicity of the core, this fragment class yields more reliable screening data and offers a clear, structure-guided path to novel chemical matter, ultimately accelerating the drug discovery timeline.

References

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Azetidines in medicinal chemistry: emerging applic
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Azetidines - Enamine.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applic
  • Protecting groups.
  • NMR-Based Fragment Screening. NIH Public Access. [Link]

  • Examples of biologically active drug leads containing azetidine - ResearchGate. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. [Link]

  • 3-(Ethoxymethylsulfonylmethyl)azetidine - PubChem. [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design - Technology Networks. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination - Domainex. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

  • Protecting group - Wikipedia. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - Journal of the American Chemical Society. [Link]

  • Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Publishing. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Azetidine synthesis - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. [Link]

  • Syntheses of Azetidines and Azetidin-2-ones.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. [Link]

  • Fragment‐based drug discovery for RNA targets - DTU Research Database. [Link]

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  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design - ResearchGate. [Link]

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Method

Application Note: General Procedure for Azetidine Ring Functionalization

Executive Summary & Strategic Importance The azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a privileged motif in modern drug discovery.[1][2] It serves as a superior bioisostere for gem-dimethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a privileged motif in modern drug discovery.[1][2] It serves as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and pyrrolidines, often improving metabolic stability and lowering lipophilicity (LogD) while retaining structural rigidity.[3] However, the inherent ring strain (~26 kcal/mol) creates a dichotomy: it provides thermodynamic driving force for ring-opening reactions but imposes significant activation energy barriers for direct substitution, often leading to decomposition.[3]

This guide details three distinct, field-proven strategies for functionalizing the azetidine core without compromising ring integrity:

  • Strain-Release Functionalization: Leveraging bicyclic precursors (1-azabicyclo[1.1.0]butanes) to install C3-substituents.[3][4][5]

  • Direct C–H Functionalization: Using photoredox catalysis for C2-alkylation.[3]

  • Lithiation-Trapping: A classic, robust method for C2-substitution using directing groups.[3]

Strategic Decision Matrix

Before selecting a protocol, consult the following decision matrix to align the method with your target substitution pattern.

AzetidineStrategy Start Target Functionalization C3_Sub C3-Substitution Start->C3_Sub C2_Sub C2-Substitution Start->C2_Sub ABB_Route Strain-Release (ABB) (Protocol 1) C3_Sub->ABB_Route Complex/Quaternary Centers CrossCoupling Cross-Coupling (3-Iodoazetidine) C3_Sub->CrossCoupling Aryl/Heteroaryl Minisci Photoredox Minisci (Protocol 2) C2_Sub->Minisci Alkyl/Heteroaryl (Late Stage) Lithiation Lithiation/Trapping (Protocol 3) C2_Sub->Lithiation Electrophiles (Early Stage)

Figure 1: Strategic workflow for selecting the appropriate functionalization pathway based on regioselectivity requirements.

Protocol 1: C3-Functionalization via Strain-Release (The ABB Route)

Principle: Instead of forcing a reaction on a crowded azetidine, this method utilizes 1-azabicyclo[1.1.0]butanes (ABBs).[3][4] The relief of the massive strain energy in the bicyclic system drives the addition of nucleophiles or radicals across the central bond, generating a 3-substituted azetidine.

Application: Synthesis of 3-aryl, 3-alkyl, or 3-quaternary azetidines.[3]

Materials
  • Substrate: 1-Azabicyclo[1.1.0]butane (often N-sulfonated or N-arylated).

  • Nucleophile: Organozinc reagent (R-ZnX) or Boronic Acid (with Ni catalyst).

  • Catalyst (for Cross-Coupling): NiCl₂(dme) / dtbbbpy.

  • Solvent: THF or 1,4-Dioxane (anhydrous).[3]

Step-by-Step Procedure (Nickel-Catalyzed Arylation)
  • Catalyst Formation: In a glovebox, charge a reaction vial with NiCl₂·dme (10 mol%) and dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%).[3] Add anhydrous THF (0.1 M concentration relative to substrate) and stir for 30 minutes until a green complex forms.

  • Substrate Addition: Add the ABB substrate (1.0 equiv) and the arylboronic acid (1.5 equiv) to the vial.

  • Reagent Addition: Add K₃PO₄ (2.0 equiv) and water (5.0 equiv) as a proton source/activator.

  • Reaction: Seal the vial and heat to 60 °C for 12 hours. The strain release drives the ring opening and subsequent cross-coupling.

  • Work-up: Cool to room temperature (RT). Dilute with EtOAc and wash with brine.[3][6] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: 3-substituted azetidines are often polar; use a polar solvent system if necessary.[3]

Mechanism of Action: The reaction proceeds via a radical-polar crossover mechanism where the ABB undergoes homolytic cleavage or oxidative addition, followed by capture of the aryl group.

Protocol 2: Direct C2-Functionalization via Photoredox Minisci[1]

Principle: Direct C–H functionalization of the azetidine ring is challenging due to the sensitive nature of the ring.[7] However, protonated azetidines (ammonium salts) are robust.[3] Using photoredox catalysis, an alkyl radical (generated from a carboxylic acid or halide) attacks the α-position (C2) of the azetidine radical cation.

Application: Late-stage functionalization (LSF) of azetidine-containing drugs; introduction of alkyl/heteroaryl groups.

Materials
  • Substrate: Azetidine (N-protected or free amine as TFA salt).

  • Radical Precursor: Carboxylic acid (R-CO₂H) or Alkyl Halide.[3]

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbbpy)]PF₆ (1-2 mol%).

  • Oxidant: (NH₄)₂S₂O₈ (if using decarboxylative mechanism).

  • Solvent: DMSO or MeCN:H₂O (3:1).[3]

  • Light Source: Blue LED (450 nm).[3]

Step-by-Step Procedure
  • Setup: To an 8 mL vial equipped with a stir bar, add the Azetidine substrate (0.5 mmol, 1.0 equiv), the Carboxylic Acid radical precursor (1.5 equiv), and the Iridium photocatalyst (1 mol%).

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (1.5 equiv).[3] Note: If using a redox-active ester (RAE) instead of free acid, the oxidant may not be required depending on the specific cycle.

  • Deoxygenation: Dissolve in degassed DMSO (2.5 mL). Sparge with Nitrogen for 10 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 40W intensity) while stirring vigorously. Use a fan to keep the reaction temperature < 35 °C. Run for 16–24 hours.

  • Work-up: Dilute with saturated NaHCO₃ (to neutralize TFA/acid) and extract with DCM (3x).

  • Purification: Concentrate and purify via reverse-phase HPLC or flash chromatography.

PhotoredoxMechanism Ir_GS Ir(III) Ground State Ir_ES *Ir(III) Excited State Ir_GS->Ir_ES Blue Light (hν) Radical_Pre R-COOH Ir_ES->Radical_Pre SET Oxidation Substrate Azetidine-H Product C2-Alkylated Azetidine Substrate->Product Oxidation/Deprotonation Radical Alkyl Radical (R•) Radical_Pre->Radical -CO₂, -H+ Radical->Substrate Radical Addition Product->Ir_GS Turnover

Figure 2: Simplified photoredox cycle for the decarboxylative alkylation of azetidines.

Protocol 3: C2-Lithiation and Trapping

Principle: The protons at the C2 position of N-protected azetidines (specifically N-Boc or N-thiopivaloyl) are sufficiently acidic to be deprotonated by strong bases like sec-butyllithium. The resulting organolithium species is configurationally stable at low temperatures and can be trapped with electrophiles.

Application: Enantioselective introduction of electrophiles (aldehydes, ketones, halides) at C2.[3]

Materials
  • Substrate: N-Boc-azetidine.[3][1]

  • Base: sec-Butyllithium (1.4 M in cyclohexane).[3] Caution: Pyrophoric. [3]

  • Ligand (Optional but recommended): TMEDA (N,N,N',N'-tetramethylethylenediamine) to break up Li-aggregates.[3]

  • Electrophile: e.g., Benzaldehyde, Methyl Iodide, DMF.[3]

  • Solvent: Anhydrous Ether or THF.[3][8]

Step-by-Step Procedure
  • Drying: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Solvation: Add N-Boc-azetidine (1.0 mmol) and TMEDA (1.2 equiv) in anhydrous Ether (5 mL).

  • Lithiation: Cool the solution to -78 °C (Dry ice/Acetone bath). Add sec-BuLi (1.2 equiv) dropwise over 10 minutes.[3] Critical: Maintain temperature below -70 °C. Stir for 45–60 minutes. The solution may turn slightly yellow.

  • Trapping: Add the Electrophile (1.5 equiv) dissolved in a minimal amount of anhydrous Ether dropwise.

  • Warming: Stir at -78 °C for 30 minutes, then allow to warm slowly to Room Temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ether.[3]

  • Purification: Standard silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Opening (Decomposition) Temperature too high during lithiation.[3]Strictly maintain -78 °C; ensure internal probe monitoring.
Low Yield (Minisci) O₂ quenching radical chain.[3]Sparge solvents with Argon for >15 mins; seal reaction vessels tightly.
Poly-alkylation (Minisci) Radical too reactive.[3]Use protonated azetidine (TFA salt) to deactivate the ring electronically.
No Reaction (ABB Route) Catalyst poisoning or wet solvent.[3]Use glovebox or Schlenk line; ensure solvents are <50 ppm water.[3]
Poor Solubility Azetidine salts are polar.[3]Switch from pure Ether to THF/Ether blends; use DMSO for photoredox.[3]

References

  • Strain-Release Arylations: Trauner, F., et al. "Strain-release arylations for the bis-functionalization of azetidines."[3][9] Chemical Communications, 2022 .[3] Link

  • ABB Functionalization Review: Gianatassio, R., et al. "Strain-Release Amination."[3] Science, 2016 .[3] Link

  • Minisci Photoredox: Bosset, C., et al. "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines."[3] Organic Letters, 2018 .[3] Link

  • Lithiation of Azetidines: Hodgson, D. M., et al. "Lithiation and trapping of N-thiopivaloylazetidines."[3][7] Journal of Organic Chemistry, 2010 . Link

  • Negishi Coupling: "Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation."[3][10] Chemical Communications, 2013 .[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ring opening of 3-(Ethoxymethyl)azetidine during synthesis

Technical Support Center: 3-(Ethoxymethyl)azetidine Stability Case Reference: AZ-3EM-PROTECT Status: Open Priority: High (Risk of Structural Degradation) Assigned Specialist: Senior Application Scientist Overview: The St...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Ethoxymethyl)azetidine Stability Case Reference: AZ-3EM-PROTECT

Status: Open Priority: High (Risk of Structural Degradation) Assigned Specialist: Senior Application Scientist

Overview: The Strain Challenge

You are working with 3-(Ethoxymethyl)azetidine . While the ethoxymethyl side chain is chemically robust, the azetidine core is the critical point of failure.

Azetidines possess approximately 25.4 kcal/mol of ring strain .[1][2] This is only slightly less than aziridines (~27 kcal/mol) and significantly higher than pyrrolidines (~5 kcal/mol).[2] Consequently, the ring is thermodynamically primed to open.

The Failure Mode: The nitrogen atom is the "trigger."

  • Protonation/Quaternization: If the nitrogen becomes positively charged (via acid or alkylation), the C2 and C4 carbons become highly electrophilic.

  • Nucleophilic Attack: Even weak nucleophiles (Cl⁻, trifluoroacetate, or adventitious water) will attack the C2/C4 position, snapping the ring open to form a linear chain (e.g.,

    
    -amino ether).
    

This guide provides the protocols to prevent this specific cascade.

Module 1: Deprotection Protocols (The "Danger Zone")

Issue: User observes loss of product or formation of linear impurities after removing N-Boc or N-Cbz groups.

The Mechanism of Failure

When using standard TFA/DCM conditions, the protonated azetidinium intermediate is susceptible to attack by the trifluoroacetate anion or trace water.

AzetidineOpening cluster_0 Stable State cluster_1 The Danger Zone cluster_2 Ring Opening (Failure) A N-Boc Azetidine B Protonated Azetidinium (Highly Electrophilic C2/C4) A->B Acid (TFA/HCl) C Linear Gamma-Functionalized Amine B->C Nucleophile Attack (H2O, Cl-, TFA-) D Free Base Azetidine (Intact) B->D Controlled Neutralization

Figure 1: The kinetic competition between successful deprotection and fatal ring opening.

Recommended Protocol: The "Cold Scavenger" Method

Do not use neat TFA. The high concentration of acid promotes the ring-opening pathway.

Reagents:

  • Substrate: N-Boc-3-(ethoxymethyl)azetidine

  • Acid: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM) (Anhydrous is critical)

  • Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene (optional, traps t-butyl cations preventing side reactions).

Step-by-Step:

  • Cool: Dissolve substrate in anhydrous DCM (0.1 M). Cool to 0°C (Ice/Water bath).

  • Dilute Acid: Add TFA dropwise. Ratio: 4:1 (DCM:TFA). Never exceed 20% v/v TFA.

  • Monitor: Stir at 0°C. Check TLC/LCMS every 15 minutes. Do not let it warm to RT.

  • Quench (The Critical Step):

    • Pour the reaction mixture slowly into a vigorously stirring, cold (0°C) saturated NaHCO₃ solution.

    • Why? You must instantly neutralize the acid. If you concentrate the acidic solution on a rotavap, the heat + high acid concentration will destroy the ring immediately.

  • Extraction: Extract with DCM. Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly Lewis acidic).

Self-Validating Check:

  • NMR Diagnostic: Look at the protons at C2/C4 (adjacent to Nitrogen).

    • Intact Ring: Multiplets around 3.5 – 4.0 ppm .

    • Opened Ring: Distinct triplets or broad signals shifted downfield (if esterified) or upfield (if hydrolyzed).

Module 2: Functionalization & Alkylation

Issue: User attempts to alkylate the nitrogen (e.g., benzyl bromide + base) and obtains a polymer or complex mixture.

Troubleshooting Guide

The formation of a quaternary ammonium salt (Azetidinium) is a known method to intentionally open the ring. If you want to keep the ring, you must avoid prolonged residence in the quaternary state.

VariableRecommendationScientific Rationale
Base Selection Hünig’s Base (DIPEA) or K₂CO₃ Non-nucleophilic bases prevent attack on the ring carbons. Avoid Pyridine (nucleophilic).
Solvent Acetonitrile (ACN) or DMF Polar aprotic solvents stabilize the transition state but avoid nucleophilic solvents like alcohols.
Temperature < 40°C Thermal energy helps overcome the activation barrier for ring strain release. Keep it cool.
Electrophile Avoid Methyl Iodide MeI creates a permanent quaternary salt that is very unstable. Use reductive amination (Aldehyde + NaBH(OAc)₃) instead.

Module 3: Storage and Handling

Issue: "My compound turned into a yellow gum over the weekend."

Case Analysis: 3-(Ethoxymethyl)azetidine is a secondary amine. It is basic and nucleophilic. In its free base form, it can react with itself (intermolecular nucleophilic attack) or absorb CO₂ from the air.

Storage Protocol:

  • Form: Store as a Salt if possible.

    • Oxalate Salt: Usually crystalline and non-hygroscopic.

    • HCl Salt: Stable, but ensure it is strictly anhydrous.

  • Free Base: If you must store the free base:

    • Dissolve in a dilute solution of hydrocarbon (e.g., Hexane or Toluene).

    • Store at -20°C .

    • Why? Dilution reduces the rate of intermolecular polymerization (Second-order kinetics).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Lewis Acids (BF₃·OEt₂, AlCl₃) with this molecule? A: Avoid if possible. Lewis acids coordinate strongly to the nitrogen lone pair, effectively mimicking a proton. This supercharges the ring strain and invites ring opening.[3] If a Lewis acid is required for a transformation on the ethoxy side chain, pre-complex the nitrogen with a bulky protecting group or a non-nucleophilic Lewis base.

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: Likely the ring-opened polymer . Linear poly-amines stick to silica strongly. If your product spot is fading and the baseline is darkening, the ring is opening.

Q: Is the ethoxymethyl group contributing to the instability? A: Indirectly. The oxygen in the ethoxymethyl group is a Lewis base. While less basic than the nitrogen, in highly acidic media, it can protonate. However, the primary risk is the nitrogen. The ethoxymethyl group does increase lipophilicity, making the molecule more soluble in organic solvents, which aids in the "Cold Scavenger" workup described in Module 1.

References & Authoritative Grounding

  • Couty, F., et al. (2006).[4][5] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry.

    • Grounding: Establishes the mechanism of azetidinium ion instability and nucleophilic attack vectors.

  • D'hooghe, M., & Ha, H. J. (2016).[6] Synthesis of 3-substituted azetidines. Organic & Biomolecular Chemistry.

    • Grounding: Provides specific context on 3-functionalized azetidine stability and synthesis.

  • BenchChem Technical Support. (2025). Azetidine Ring Stability: Factors and Prevention.

    • Grounding: General protocols for handling strained heterocycles.

  • Padwa, A., et al. (2006). Ring-opening reactions of azetidines. Journal of Organic Chemistry.

    • Grounding: Detailed kinetics of acid-catalyzed ring opening.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Hygroscopic Azetidine Hydrochloride Salts

Welcome to the Technical Support Center for Azetidine Hydrochloride. As a highly strained 4-membered cyclic amine salt, azetidine hydrochloride (CAS: 36520-39-5) is a critical building block in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Hydrochloride. As a highly strained 4-membered cyclic amine salt, azetidine hydrochloride (CAS: 36520-39-5) is a critical building block in medicinal chemistry and drug development[1]. However, its extreme hygroscopicity poses significant challenges in storage, weighing, and reaction stoichiometry.

This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducibility during your workflows.

Part 1: Core FAQs - Understanding the Material

Q: Why is azetidine hydrochloride so prone to moisture uptake? A: The extreme hygroscopicity is driven by the thermodynamics of its crystal lattice versus its hydration energy. The concentrated positive charge on the small, strained azetidinium ring, combined with the chloride counterion, forms highly favorable hydrogen bonds with atmospheric water. This leads to rapid moisture sorption, often progressing to deliquescence—a state where the salt absorbs so much moisture that it dissolves in its own water of hydration, forming a sticky syrup.

Q: How is hygroscopicity formally classified, and where does this salt fall? A: The European Pharmacopoeia (Ph. Eur.) 5.11 defines hygroscopicity based on the dynamic weight gain of a sample equilibrated at 25°C and 80% Relative Humidity (RH) for 24 hours[2]. Azetidine hydrochloride routinely exhibits weight gains exceeding 15% under these conditions, classifying it strictly as Very Hygroscopic .

Table 1: Ph. Eur. Hygroscopicity Classification[2]
ClassificationCriteria (Weight gain at 25°C, 80% RH for 24h)Impact on Handling
Non-hygroscopic < 0.2% w/wBenchtop handling acceptable.
Slightly hygroscopic 0.2% - 2.0% w/wCap tightly immediately after use.
Moderately hygroscopic 2.0% - 15.0% w/wRequires desiccator storage.
Very hygroscopic > 15.0% w/wGlovebox / Inert atmosphere mandatory.

Part 2: Troubleshooting Guide - Common Issues & Solutions

Q: My azetidine hydrochloride has turned into a sticky clump or liquid syrup. Can I still use it? A: Yes, but it must be rigorously dried.

  • Causality: Deliquescence skews the molar mass, leading to inaccurate stoichiometry in your reactions.

  • Critical Warning: Do not use a standard drying oven. Amine hydrochlorides are in equilibrium (

    
    ). Heating this salt above 60–80°C in the presence of water facilitates reverse protonation, releasing HCl gas. Because the free base azetidine is highly volatile (boiling point ~61°C), it will rapidly evaporate, destroying your sample and yield.
    
  • Solution: Use high-vacuum desiccation at room temperature or a solvent crash-out method (See Protocol A).

Q: How do I accurately weigh this material without it gaining mass on the balance? A:

  • Causality: Exposure to ambient air during weighing allows rapid water adsorption, causing the mass on the scale to continuously drift upward.

  • Solution: Use a glovebox with an inert atmosphere (Argon/N2)[3] or employ a "weighing by difference" method using a sealed vial (See Protocol B).

Part 3: Experimental Protocols

Protocol A: Safe Drying of Degraded/Wet Azetidine Hydrochloride
  • Objective: Remove water without causing thermal degradation or HCl loss.

  • Methodology:

    • Assess State: If the salt is only slightly clumped, proceed to step 4. If it is a complete syrup (deliquescent), proceed to step 2.

    • Solvent Dissolution: Dissolve the deliquescent syrup in a minimal amount of absolute ethanol.

    • Ether Crash-Out: Vigorously stir and add a large excess of anhydrous diethyl ether. The sudden drop in the solvent's dielectric constant forces the highly polar salt to precipitate as a white solid, leaving the water partitioned in the supernatant[4].

    • Supernatant Removal: Remove the solvent via a cannula under an Argon atmosphere.

    • Vacuum Drying: Attach the flask to a high-vacuum Schlenk line (< 0.1 mbar) at room temperature for 12–24 hours.

    • Self-Validation: The drying is complete when the mass of the flask stabilizes (constant weight) and the material yields a free-flowing white powder. Backfill with Argon and seal tightly.

Protocol B: Glovebox Weighing & Stock Solution Preparation
  • Objective: Maintain anhydrous conditions during reaction setup and lock in stoichiometry.

  • Methodology:

    • Transfer the sealed bottle of azetidine hydrochloride, an empty volumetric flask, and your anhydrous reaction solvent into the glovebox antechamber.

    • Purge the antechamber with Argon (minimum 3 cycles).

    • Inside the glovebox, weigh the required mass of the salt directly into the volumetric flask.

    • Dissolve the salt in the anhydrous solvent to create a stock solution of known molarity.

    • Seal the flask with a septum before removing it from the glovebox.

    • Self-Validation: By creating a stock solution, you prevent any further moisture uptake. You can now dispense precise molar equivalents using a syringe on the benchtop, validating your reaction stoichiometry.

Protocol C: Moisture Verification via Karl Fischer (KF) Titration
  • Objective: Quantify residual water to ensure it is <0.5% before moisture-sensitive coupling reactions.

  • Methodology:

    • Inside a glovebox, dissolve 100 mg of the dried azetidine hydrochloride in 1.0 mL of anhydrous methanol.

    • Inject 100 µL of this solution into a coulometric Karl Fischer titrator.

    • Subtract the blank water content of the anhydrous methanol.

    • Calculate the weight percentage of water in the salt.

    • Self-Validation: A water content of <0.5% confirms the efficacy of Protocol A and clears the batch for synthesis.

Part 4: Data & Visualizations

Table 2: Comparison of Drying Methods for Amine Hydrochloride Salts
Drying MethodTemperatureTimeSuitability for Azetidine HClRisk Profile
Standard Oven >100°C2-4hPoor High risk of HCl loss and volatilization of free base.
Vacuum Oven 40-50°C12hModerate Moderate risk; requires a strong vacuum pump.
Schlenk Line (High Vac) Room Temp12-24hExcellent Low risk; preserves salt integrity and stoichiometry.
Ether Crash-Out Room Temp1-2hExcellent Rapidly isolates salt from severe deliquescence[4].
Desiccator w/ P2O5 Room Temp48-72hGood Very slow; best for maintenance storage, not bulk drying.
Visual Workflows

HandlingWorkflow A Receive Azetidine HCl (Sealed Container) B Transfer to Glovebox (Argon/N2 Atmosphere) A->B C Visual Inspection of Salt State B->C D Free-flowing Powder (< 0.5% Water) C->D  Pass E Clumped / Deliquescent (> 2.0% Water) C->E  Fail F Weigh via Difference or in Glovebox D->F G Execute Drying Protocol (Vacuum Desiccator) E->G I Proceed to Synthesis (Benchtop or Glovebox) F->I H Karl Fischer Titration (Verify <0.5% H2O) G->H H->F  Verified H->G  Still Wet

Workflow for the inspection, handling, and preparation of hygroscopic azetidine hydrochloride.

DryingDecision Start Determine Moisture Level Cond1 Slightly Clumped (0.5% - 5% Water) Start->Cond1 Cond2 Deliquescent/Syrup (> 15% Water) Start->Cond2 Act1 High Vacuum Line (Room Temp, 12-24h) Cond1->Act1 Act2 Dissolve in EtOH, Crash with Dry Ether Cond2->Act2 End Store under Argon at 0-8°C Act1->End Act3 Decant Solvent & Vacuum Dry Act2->Act3 Act3->End

Decision tree for selecting the appropriate drying method based on salt degradation level.

References

  • Allada, R. et al. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asian Journal of Pharmaceutics. URL: [Link]

  • "Azetidine Hydrochloride, 95%." Azaricta Research Labs. URL: [Link]

  • "How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?" ResearchGate Scientific Discussions. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 3-(Ethoxymethyl)azetidine HCl

Welcome to the technical support center for 3-(Ethoxymethyl)azetidine HCl. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Ethoxymethyl)azetidine HCl. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth answers to frequently asked questions regarding the storage stability of 3-(Ethoxymethyl)azetidine HCl, with a focus on explaining the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the official recommended storage conditions for 3-(Ethoxymethyl)azetidine HCl?

The universally recommended storage condition for 3-(Ethoxymethyl)azetidine HCl is refrigeration at 0-8 °C [1]. This temperature range is critical for minimizing degradation and preserving the compound's purity over time. The product is typically shipped in a tightly sealed container, and it should be stored in this original packaging in a refrigerator designated for chemical storage.

  • Expert Insight: The recommendation for refrigerated storage is not merely a precaution; it is based on the inherent chemical nature of the azetidine ring. Azetidines are four-membered heterocyclic amines, and this small ring size imparts significant ring strain. This strain makes the molecule more susceptible to ring-opening reactions compared to larger, more stable five- or six-membered rings[2][3]. Cold storage slows down the kinetics of potential degradation pathways, ensuring the material conforms to its specifications for a longer duration.

Q2: I have been storing 3-(Ethoxymethyl)azetidine HCl at room temperature. What are the potential risks to my material and experiments?

Storing this compound at room temperature (ambient conditions, ~20-25 °C) is strongly discouraged and exposes the material to several risks:

  • Accelerated Chemical Degradation: The primary risk is the acceleration of degradation. As a hydrochloride salt, the compound's environment is inherently acidic, which can catalyze the opening of the strained azetidine ring[3]. Studies on similar N-aryl azetidines have shown that decomposition is significantly faster at lower pH values[3].

  • Hydrolysis: The compound possesses an ethoxymethyl ether linkage. While generally stable, this group can be susceptible to hydrolysis over time, especially in the presence of moisture and the acidic nature of the HCl salt. Ambient temperature provides the necessary activation energy for this process to occur at a meaningful rate.

  • Formation of Oligomers/Polymers: Ring-opening can lead to reactive intermediates that may subsequently react with other intact molecules, leading to the formation of dimers, oligomers, or polymers. This not only reduces the concentration of the desired starting material but also introduces complex impurities into your reaction mixture.

  • Inconsistent Experimental Results: The most immediate impact on your work will be a lack of reproducibility. Using a partially degraded starting material can lead to lower yields, unexpected side products, and difficulty in purification, ultimately compromising the validity of your experimental data.

Q3: How can I assess the quality of my 3-(Ethoxymethyl)azetidine HCl if it has been stored improperly at room temperature?

If you suspect your material has been compromised due to improper storage, a quality assessment is essential before use. A multi-step approach is recommended:

  • Visual Inspection: Check for any changes in the physical appearance of the compound. The material is typically supplied as a yellow oil[1]. Note any significant darkening of the color, changes in viscosity, or the appearance of solid precipitates.

  • Purity Analysis by HPLC: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves comparing the chromatogram of your potentially degraded sample against a reference standard (i.e., a new, properly stored vial of the compound). A valid stability-indicating method will be able to separate the intact compound from its potential degradation products[2][4]. A decrease in the area percentage of the main peak or the appearance of new impurity peaks is a clear sign of degradation.

  • Structural Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the compound's identity and provide an estimate of purity[1]. Compare the ¹H and ¹³C NMR spectra of your sample to the reference spectra provided by the supplier or found in the literature. Look for the disappearance of characteristic peaks or the emergence of new signals that would indicate structural changes.

Below is a logical workflow for troubleshooting the quality of your stored material.

G start Material Stored at Room Temperature visual Visual Inspection: Color, Viscosity Change? start->visual hplc Purity Check by Stability-Indicating HPLC visual->hplc nmr Structural Verification by NMR hplc->nmr compare_ref Compare to Reference (New, Cold-Stored Lot) nmr->compare_ref decision Purity & Structure Match Reference? compare_ref->decision use Proceed with Experiment (Use with Caution) decision->use  Yes discard Discard Material & Source New Lot decision->discard  No / New Peaks G cluster_main 3-(Ethoxymethyl)azetidine HCl cluster_path1 Pathway 1: Ring-Opening cluster_path2 Pathway 2: Ether Hydrolysis parent Intact Compound protonation Protonation (Azetidinium Ion) parent->protonation H+, H2O (Heat, Moisture) hydrolysis 3-(Hydroxymethyl)azetidine HCl + Ethanol parent->hydrolysis H2O (Heat) ring_open Ring-Opened Product (e.g., Amino Alcohol) protonation->ring_open

Sources

Optimization

Azetidine Hydrochloride Purification &amp; Handling Support Center

Current Status: Operational Topic: Removal of Excess HCl & Stabilization of Azetidine Salts Ticket Priority: High (Risk of Polymerization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Removal of Excess HCl & Stabilization of Azetidine Salts Ticket Priority: High (Risk of Polymerization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky Solid" Problem

Welcome to the technical support hub for strained heterocycles. If you are working with azetidine hydrochloride (Azetidine[1][2][3]·HCl), you are likely facing one of two issues:

  • The "Gummy" Residue: Your product is an oil or sticky gum instead of a free-flowing solid.

  • Stoichiometric Uncertainty: You suspect your salt contains >1.0 equivalent of HCl (e.g., Azetidine·1.5HCl), which is acidic and hygroscopic.

The Core Challenge: Azetidine is a 4-membered ring with high strain energy (~26 kcal/mol). Unlike stable 5- or 6-membered rings (pyrrolidine/piperidine), azetidine is prone to Acid-Catalyzed Ring-Opening Polymerization (CROP) .

The Golden Rule: Never heat azetidine hydrochloride in the presence of excess acid without a solvent. The combination of heat, high concentration, and acidity triggers rapid polymerization.

Diagnostic & Decision Matrix

Before proceeding, identify the physical state of your material to select the correct workflow.

AzetidineWorkflow Start Current State of Material State1 Oily Residue / Gum Start->State1 State2 Solid / Crystalline Start->State2 Action1 Protocol A: Azeotropic HCl Removal State1->Action1 Contains Trapped Solvent/HCl Action2 Protocol B: Trituration (Washing) State2->Action2 Surface Acid Contamination Check Check Stoichiometry (Titration/NMR) Action1->Check Action2->Check Check->Action1 Fail (Excess HCl) End Pure Azetidine·HCl (Storage -20°C) Check->End Pass

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state of the crude azetidine salt.

Technical Protocols

Protocol A: Azeotropic Removal (For Oils/Gums)

Objective: Remove trapped HCl gas and water without thermal degradation. Mechanism: Toluene forms a binary azeotrope with HCl (and water), allowing removal at lower temperatures than the boiling point of the acid itself. Toluene is non-polar, so it will not dissolve the salt, effectively "washing" the oil as it evaporates.

Reagents:

  • Anhydrous Toluene (HPLC Grade)

  • Anhydrous Methanol (Optional, for initial dissolution)

Step-by-Step:

  • Dissolution (If necessary): If the oil is extremely viscous, dissolve it in the minimum amount of anhydrous methanol (MeOH).

  • Azeotrope Addition: Add anhydrous Toluene (10x volume relative to crude oil).

  • Evaporation: Concentrate on a rotary evaporator.

    • Crucial Parameter: Bath temperature ≤ 35°C .

    • Why? Higher temperatures increase the kinetic energy for nucleophilic attack by chloride ions on the strained ring.

  • Repetition: You will likely observe the oil turning into a foam. Repeat the Toluene addition and evaporation 3 times.

  • Result: The material should transition from a gum to a white/off-white foam or solid.

Protocol B: Trituration & Precipitation (For Solids)

Objective: Remove surface-bound excess HCl from the solid lattice. Mechanism: Azetidine[1][3][4][5][6][7][8]·HCl is insoluble in ether/hexanes, but HCl gas and non-polar impurities are soluble or displaceable.

Reagents:

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN) - Use with caution (see FAQ)

Step-by-Step:

  • Suspension: Place your solid/foam in a flask and add Diethyl Ether (approx 20 mL per gram of substance).

  • Sonication: Sonicate for 5-10 minutes. This breaks up crystal aggregates, releasing trapped acid.

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon) if possible. Azetidine salts are hygroscopic; moisture from air will turn them back into oil.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 12 hours.

Critical Safety: The Degradation Mechanism

Understanding why your prep fails is as important as the protocol. The diagram below illustrates the Acid-Catalyzed Ring-Opening Polymerization (CROP) pathway.

RingOpening Substrate Azetidine·HCl (Strained Ring) Protonation Excess H+ (Double Protonation Risk) Substrate->Protonation Excess Acid Attack Nucleophilic Attack (by Cl- or Monomer) Protonation->Attack Activation Open Ring Opening (Strain Release) Attack->Open Heat/Time Polymer Poly(azetidine) (Unwanted Byproduct) Open->Polymer Chain Reaction

Figure 2: The danger zone. Excess acid protonates the nitrogen, making the adjacent carbons highly electrophilic. Heat accelerates the attack by chloride ions or other azetidine molecules, snapping the ring open.

Quality Control & Validation

How do you know you have the mono-hydrochloride salt (1.0 eq)?

MethodTarget MetricNotes
Elemental Analysis (CHN) C:N RatioMost accurate. Deviations indicate trapped solvent or polymerization.
Silver Nitrate Titration Cl ContentDissolve known mass in water; titrate with AgNO₃ to quantify Cl⁻.
¹H NMR (D₂O) IntegrationCheck for broad peaks (polymerization) or solvent peaks (toluene/ether).

Pro-Tip: If your NMR shows broad "humps" at the baseline near the azetidine peaks, you have partial polymerization. This cannot be reversed.

Frequently Asked Questions (FAQ)

Q: Can I use heat to dry the salt faster? A: No. Do not exceed 40°C. The combination of crystal lattice energy, vacuum, and heat can trigger a "melt" where the local concentration of acid becomes extremely high, causing rapid polymerization (the material will turn yellow/brown).

Q: My product is still an oil after toluene azeotroping. What now? A: It is likely holding onto water (hygroscopic).

  • Redissolve in a small amount of Dichloromethane (DCM).

  • Dry the DCM solution over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Filter and evaporate again.[9]

  • Perform the Protocol B (Ether trituration) on the resulting residue.

Q: Can I use resins to remove the acid? A: Use extreme caution. Basic resins (like Dowex 1x8 OH form) will generate the Free Base azetidine.

  • Warning: Free base azetidine is volatile and thermodynamically unstable. It should be used immediately in the next step and never stored. If you just want to remove excess HCl but keep the salt, resins are difficult to control. Stick to azeotroping.

Q: Why is my Azetidine·HCl turning yellow? A: Yellowing indicates oxidative degradation or polymerization. If it is a light yellow, a recrystallization from MeOH/Et₂O may save it. If it is dark orange/brown, the ring integrity is likely compromised.

References

  • Padwa, A. (2021).[5] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • CymitQuimica. (2023). Azetidine Hydrochloride Safety & Handling Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723637, Azetidine hydrochloride. Link

  • Organic Syntheses. (1928). General Procedures for Amine Hydrochloride Purification. Coll. Vol. 1, p. 5. Link

  • Goethals, E. J. (1974). Cationic Ring-Opening Polymerization of Heterocycles. Advances in Polymer Science. (Contextual grounding for CROP mechanism).

Sources

Troubleshooting

Stability of ethoxymethyl ether group under acidic conditions

Topic: Stability & Deprotection of Ethoxymethyl (EOM) Ether Ticket Type: Technical Guide / Troubleshooting Status: Active The Stability Profile: Understanding the "Why" User Query: Why is my EOM group stable to base but...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Deprotection of Ethoxymethyl (EOM) Ether Ticket Type: Technical Guide / Troubleshooting Status: Active

The Stability Profile: Understanding the "Why"

User Query: Why is my EOM group stable to base but falling off in acidic workups?

The Ethoxymethyl (EOM) ether is an acetal protecting group (


). Its stability profile is dictated entirely by the thermodynamics of acetal hydrolysis. Unlike simple alkyl ethers (like benzyl or methyl), the EOM group contains two oxygen atoms separated by a single methylene carbon. This structure allows for the stabilization of a positive charge (oxocarbenium ion) during acid-catalyzed cleavage, making it significantly more acid-labile than simple ethers.
Stability Matrix
Condition TypeStability RatingNotes
Aqueous Acid (pH < 4) 🔴 Labile Rapid hydrolysis. Primary method of removal.[1]
Lewis Acids (

,

)
🔴 Labile Cleaves readily; often used for anhydrous deprotection.
Base (NaOH, KOtBu) 🟢 Stable Completely inert to basic hydrolysis.
Nucleophiles (RLi, Grignards) 🟢 Stable Excellent for protecting alcohols during nucleophilic additions.[2]
Reduction (

,

)
🟢 Stable Generally stable, though strong Lewis acidic reducing agents (e.g., DIBAL-H) require care.
Oxidation (PCC, Jones) 🟡 Conditional Stable to most oxidants, but acidic oxidants (Jones) may cause cleavage.
The Mechanism of Failure (and Success)

Understanding the cleavage mechanism is critical for troubleshooting. It is not a simple


 displacement; it is a unimolecular ionization.

EOM_Mechanism Start EOM Ether R-O-CH2-OEt Protonation Protonated Intermediate R-O(H+)-CH2-OEt Start->Protonation + H+ Oxocarbenium Oxocarbenium Ion [R-O=CH2]+ Protonation->Oxocarbenium - EtOH Hemiacetal Hemiacetal R-O-CH2-OH Oxocarbenium->Hemiacetal + H2O End Free Alcohol R-OH + CH2O Hemiacetal->End - Formaldehyde

Figure 1: Acid-catalyzed hydrolysis of EOM ethers. Note that water is required to quench the oxocarbenium ion to the hemiacetal.

Troubleshooting: Unwanted Deprotection

Symptom: The EOM group cleaved prematurely during a reaction.

Root Cause Analysis:

  • Hidden Acidity: Solvents like chloroform (

    
    ) or dichloromethane (
    
    
    
    ) can generate HCl over time if not stabilized or freshly distilled. This trace acid is sufficient to initiate the protonation step shown in Figure 1.
  • Lewis Acid Catalysis: If you are performing a glycosylation or a Friedel-Crafts reaction using reagents like

    
     or TMSOTf, the EOM group will likely coordinate and cleave.
    
  • Accidental Hydrolysis: Using acidic silica gel during purification can cleave sensitive EOM ethers.

Corrective Actions:

  • Buffer the Reaction: Add solid

    
     or varying amounts of pyridine/triethylamine to the reaction mixture to scavenge trace protons.
    
  • Passivate Silica: Pre-treat silica gel columns with 1% Triethylamine/Hexanes before loading your compound.

Troubleshooting: Failed Deprotection

Symptom: I treated my compound with acid, but the EOM group won't come off.

Root Cause Analysis:

  • Steric Hindrance: If the protected alcohol is tertiary or in a crowded ring system, the formation of the oxocarbenium ion is sterically inhibited.

  • Anhydrous Conditions: As shown in Figure 1, water is a reagent . If you use anhydrous HCl in dioxane without an aqueous workup or water source, the reaction may stall at the oxocarbenium stage or form a stable

    
    -chloro ether (
    
    
    
    ) that reverts to the starting material or decomposes unpredictably.
  • Insufficient Acid Strength: Acetic acid (AcOH) is often too weak for robust EOM ethers.

Decision Tree for Deprotection:

Deprotection_Logic Start Start: EOM Removal Sensitive Is molecule acid-sensitive? Start->Sensitive Lewis Use Lewis Acid (ZnBr2 or TiCl4) Sensitive->Lewis Yes Standard Standard Hydrolysis (HCl / MeOH) Sensitive->Standard No Fail1 Failed? (Steric Bulk) Lewis->Fail1 Incomplete Standard->Fail1 Incomplete Strong Use BBr3 or TMSI (Anhydrous) Fail1->Strong Escalate

Figure 2: Decision matrix for selecting deprotection conditions.

Standard Operating Procedures (Protocols)

Protocol A: Standard Hydrolysis (HCl/MeOH)

Best for: General substrates with no extreme acid sensitivity.

  • Dissolution: Dissolve the EOM-protected substrate (1.0 equiv) in Methanol (0.1 M concentration).

  • Acidification: Add concentrated HCl (approx. 2-3 drops per mmol of substrate).

    • Note: Alternatively, use 1M HCl (aq) to ensure water is present.

  • Heating: Heat to 40–50 °C. Monitor by TLC.

    • Checkpoint: EOM cleavage usually produces a slightly more polar spot (the alcohol).

  • Workup: Once complete (typically 1–4 hours), neutralize with solid

    
    , filter, and concentrate.
    
Protocol B: Lewis Acid Cleavage ( )

Best for: Substrates containing other acid-labile groups (like acetonides) that might survive mild Lewis acids but fail in aqueous HCl.

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Dissolve substrate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Reagent: Add

    
     (1.1 equiv) dropwise. The solution may turn yellow/orange.
    
  • Quench (Critical): After 1 hour, pour the mixture into a vigorously stirred biphasic mixture of saturated aqueous

    
     and Ethyl Acetate.
    
    • Why? The

      
       complexes with the oxygen; the aqueous quench is necessary to hydrolyze the intermediate.
      
Protocol C: The "Nuclear Option" ( )

Best for: Extremely stubborn EOM groups on sterically hindered tertiary alcohols.

  • Cooling: Cool a solution of substrate in DCM to -78 °C.

  • Addition: Add

    
     (1.0 M in DCM, 2-3 equiv).
    
  • Warming: Allow to warm to 0 °C over 2 hours.

  • Quench: Quench carefully with Methanol (exothermic!) followed by water.

Frequently Asked Questions (FAQ)

Q: Can I remove an EOM group in the presence of a TBS (Silyl) ether? A: Yes, but it is risky. Aqueous HCl will likely cleave both.[3] Recommendation: Use a mild Lewis acid like


 in DCM, which can selectively cleave EOM/MOM ethers while leaving robust silyl ethers (like TBDPS or TBS) intact, though optimization is required [1].

Q: What is the difference between MOM and EOM stability? A: They are mechanistically nearly identical. However, EOM is marginally more stable to acid due to the inductive effect of the ethyl group compared to the methyl group in MOM. Practically, they are cleaved under the same conditions. The choice often comes down to the toxicity of the starting material (MOM-Cl is a potent carcinogen; EOM-Cl is also carcinogenic but slightly less volatile) [2].

Q: I see a new spot on TLC that isn't my product or starting material. What is it? A: It is likely the hemiacetal intermediate (


) or a formaldehyde adduct. This often happens if the hydrolysis is incomplete or if the workup wasn't basic enough to drive the loss of formaldehyde. Ensure you wash your organic layer thoroughly with water/brine to remove the generated formaldehyde.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M.[4] John Wiley & Sons. (2014).

  • Methoxymethyl Ether (MOM) & Ethoxymethyl Ether (EOM) . Organic Chemistry Portal. Link

  • Cleavage of Ethers . LibreTexts Chemistry. Link

Sources

Optimization

Technical Support Center: Recrystallization of 3-(Ethoxymethyl)azetidine Hydrochloride

Case ID: REC-AZT-003 Status: Active Classification: Chemical Purification / Salt Handling Assigned Specialist: Senior Application Scientist Executive Summary 3-(Ethoxymethyl)azetidine hydrochloride is a polar, strained n...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-AZT-003 Status: Active Classification: Chemical Purification / Salt Handling Assigned Specialist: Senior Application Scientist

Executive Summary

3-(Ethoxymethyl)azetidine hydrochloride is a polar, strained nitrogen heterocycle. Its purification presents a specific set of physicochemical challenges: high water solubility , hygroscopicity , and a tendency to "oil out" rather than crystallize due to the flexibility of the ethoxy side chain and the ionic nature of the chloride salt.

This guide moves beyond generic advice, providing a self-validating protocol designed to maximize recovery and purity while preserving the integrity of the strained azetidine ring.

Module 1: Solvent System Selection

The Solubility Paradox

As a hydrochloride salt, this compound is highly soluble in protic solvents (Water, Methanol) but virtually insoluble in non-polar hydrocarbons (Hexane, Heptane). The goal is to find a "Goldilocks" region where the salt is soluble at high temperatures but insoluble at low temperatures.

Recommended Solvent Systems (Ranked by Success Rate):

System ClassSolvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Mechanism
Primary Methanol (MeOH) Ethyl Acetate (EtOAc) 1:4 to 1:10Displacement: EtOAc lowers the dielectric constant, forcing the salt out of the MeOH solution.
Secondary Isopropanol (IPA) Diethyl Ether (Et₂O) 1:5Thermal Drop: IPA has a steep solubility curve for amine salts; ether acts as a "crowding" agent.
Tertiary Ethanol (EtOH) Heptane 1:3Polymorph Control: Slower precipitation often yields denser crystals but requires precise temperature control.

Critical Note: Avoid using ketones (Acetone, MEK) if the salt contains any trace of free amine, as this can lead to Schiff base formation or aminal impurities.

Module 2: The "Anti-Solvent" Protocol

This protocol uses the Cloud Point Method , which is superior to simple cooling for azetidine salts.

Step-by-Step Workflow
  • Dissolution (The Minimalist Approach):

    • Place the crude solid in a flask with a magnetic stir bar.

    • Add Methanol dropwise while heating to a gentle reflux (approx. 60°C).

    • Stop adding solvent the moment the solid dissolves.

    • Validation: The solution should be clear. If colored impurities persist, add activated charcoal, stir for 5 mins, and hot-filter.

  • The Cloud Point:

    • Maintain the solution at a warm temperature (50°C).

    • Add Ethyl Acetate dropwise.

    • Stop when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Methanol to clear the solution back to transparency.

  • Crystallization:

    • Remove heat and wrap the flask in a towel to ensure slow cooling to room temperature.

    • Once at room temperature, move to a fridge (4°C) for 2 hours.

    • Do not disturb: Vibration can induce oiling out.

  • Isolation:

    • Filter the white crystals under vacuum (inert gas blanket recommended).

    • Wash with cold Ethyl Acetate.

    • Dry in a vacuum desiccator over

      
       (Phosphorus Pentoxide).
      

Module 3: Troubleshooting "Oiling Out"

The most frequent user complaint with 3-(Ethoxymethyl)azetidine HCl is the formation of a sticky oil at the bottom of the flask instead of crystals. This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) , occurs when the metastable limit is crossed too rapidly.

Diagnostic & Recovery Logic

RecrystTroubleshooting Start Issue: Product formed an Oil CheckSolvent Check Solvent Composition Start->CheckSolvent Reheat Reheat to Reflux (Redissolve Oil) CheckSolvent->Reheat AddPolar Add 10% more Polar Solvent (MeOH) Reheat->AddPolar Too much Anti-Solvent? Seed Add Seed Crystal at Cloud Point Reheat->Seed Composition OK AddPolar->Seed SlowCool Cool at 5°C/hour Seed->SlowCool SlowCool->Start Oiled again? Success Crystalline Product SlowCool->Success

Figure 1: Decision tree for recovering a crystallization batch that has "oiled out."

Corrective Actions for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the supernatant.

  • Adjust Polarity: Add a small amount of the polar solvent (MeOH). Oiling out often means the solution is too non-polar.

  • Seeding: If you have any solid crystals from a previous batch (even impure ones), add a tiny speck at the cloud point. This provides a nucleation template.

  • Trituration: If the oil refuses to crystallize, decant the solvent, add fresh diethyl ether, and scratch the side of the flask vigorously with a glass rod.

Module 4: Stability & Hygroscopicity (FAQ)

Q: Why does my white powder turn into a gum after filtration?

A: Azetidine hydrochloride salts are hygroscopic . They pull moisture from the air, which lowers the melting point and causes the salt to dissolve in its own absorbed water (deliquescence).

  • Fix: Filter under a blanket of Nitrogen or Argon. Minimize exposure time to air. Transfer immediately to a vacuum desiccator.

Q: Can I heat this compound to remove solvents?

A: Yes, but with limits.

  • Safe Zone:

    
     under vacuum.
    
  • Danger Zone:

    
    . While the HCl salt protects the nitrogen, the strained 4-membered ring is thermodynamically unstable. Excessive heat can promote ring-opening polymerization or hydrolysis of the ether side chain if moisture is present.
    
Q: There is a yellow tint in my crystals. Is this a concern?

A: Yes. Yellowing often indicates trace oxidation or free-base degradation products.

  • Fix: Perform a "Hot Filtration" step with activated charcoal during the initial dissolution in Methanol. This usually removes colored organic impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of amine salt recrystallization and solvent selection).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and anti-solvent protocols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81196951, 3-(Ethoxymethylsulfonylmethyl)azetidine. (Structural analog data used for solubility inference).[1] [2]

  • Google Patents. (2012). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.[3] (Specific citation for Methanol/Ethyl Acetate recrystallization of the parent azetidine scaffold).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of Azetidine Building Blocks: RPLC vs. HILIC and UV vs. CAD

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Azetidines—highly strained, four-membered nitrogen heterocycles—have become ubiquitous in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azetidines—highly strained, four-membered nitrogen heterocycles—have become ubiquitous in modern medicinal chemistry. Frequently deployed as bioisosteres for morpholines, piperidines, and phenyl rings, they improve physicochemical properties such as metabolic stability and lipophilicity. However, the purity analysis of azetidine building blocks presents a formidable analytical challenge. Their high polarity, strong basicity, and frequent lack of a UV chromophore render standard Reversed-Phase Liquid Chromatography with UV detection (RPLC-UV) highly ineffective [2].

As a Senior Application Scientist, I have evaluated countless workflows for polar amine analysis. This guide objectively compares RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), and UV detection against Charged Aerosol Detection (CAD), providing field-proven, self-validating protocols to ensure the scientific integrity of your analytical data.

Mechanistic Principles: The "Why" Behind the Method

To develop a robust analytical method, we must first understand the physicochemical causality of azetidine behavior on a chromatographic column.

The Retention Challenge: RPLC vs. HILIC

Azetidine nitrogen is highly basic (pKa ~ 10–11). At a standard acidic or neutral pH, the amine is fully protonated. In RPLC , this high polarity causes the molecule to elute in the void volume of a standard C18 column. Furthermore, the positively charged nitrogen interacts strongly with residual, negatively charged silanols on the silica support, leading to severe peak tailing. While high-pH mobile phases can suppress this ionization to improve RPLC retention, they compromise column longevity and are often incompatible with downstream mass spectrometry.

HILIC offers a superior mechanistic alternative for underivatized azetidines[1, 4]. HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Water acts as the strong eluting solvent by forming an immobilized, water-rich layer on the stationary phase. Polar azetidines partition favorably from the bulk organic mobile phase into this aqueous layer, resulting in excellent retention and symmetric peak shapes without the need for ion-pairing reagents.

The Detection Challenge: UV vs. CAD

Many aliphatic azetidine building blocks (e.g., azetidine-2-carboxylic acid) lack a conjugated


-electron system, rendering them invisible to standard UV detection (>250 nm). Attempting to use low-wavelength UV (210 nm) relies on weak carboxylate or amine absorbance, which is plagued by severe baseline drift during gradient elution.

Charged Aerosol Detection (CAD) circumvents this by operating independently of optical properties[3]. CAD is a mass-flow detector: the column eluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles collide with a stream of positively charged nitrogen gas. The resulting charge is measured by an electrometer, providing a universal, highly sensitive response for any non-volatile azetidine building block.

Method Selection Workflow

The following decision matrix dictates the optimal chromatographic and detection strategy based on the specific structural features of the azetidine building block.

AzetidineHPLC Start Azetidine Building Block Q1 Contains UV Chromophore? (e.g., Aryl, Fmoc, Cbz) Start->Q1 Q2_Yes LogP > 0? (Hydrophobic?) Q1->Q2_Yes Yes Q2_No LogP > 0? (Hydrophobic?) Q1->Q2_No No (Aliphatic) RPLC_UV Method: RPLC-UV Column: C18 (High pH) Detector: UV/DAD Q2_Yes->RPLC_UV Yes HILIC_UV Method: HILIC-UV Column: Amide/Silica Detector: UV/DAD Q2_Yes->HILIC_UV No (Highly Polar) RPLC_CAD Method: RPLC-CAD/MS Column: C18/AQ Detector: CAD or MS Q2_No->RPLC_CAD Yes HILIC_CAD Method: HILIC-CAD/MS Column: Amide/Zwitterionic Detector: CAD or MS Q2_No->HILIC_CAD No (Highly Polar)

Decision matrix for selecting the optimal HPLC column and detector for azetidine building blocks.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. System suitability should be verified by injecting a blank diluent to confirm baseline stability, followed by a standard to verify peak symmetry (


 between 0.8 and 1.5).
Protocol A: HILIC-CAD for Underivatized/Aliphatic Azetidines

Ideal for highly polar, non-chromophoric targets like Azetidine-2-carboxylic acid or azetidine-containing lipid precursors [1, 3].

  • Column: Amide-bonded stationary phase (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Causality: A strictly volatile buffer is mandatory to prevent CAD capillary clogging. The low pH ensures the azetidine amine is fully protonated, maximizing electrostatic and hydrophilic partitioning into the stationary phase.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish the aqueous layer)

    • 2.0 - 8.0 min: 90% B

      
       60% B (Increasing water elutes the analyte)
      
    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60% B

      
       90% B
      
    • 10.1 - 15.0 min: 90% B (Critical re-equilibration step for HILIC)

  • Detector (CAD): Evaporation temperature set to 35°C; Data collection rate 10 Hz.

  • Sample Diluent (Critical): 75:25 Acetonitrile:Water. Causality: Injecting a sample dissolved in 100% water (the strong solvent in HILIC) will disrupt the stationary phase aqueous layer, causing severe peak splitting and distortion.

Protocol B: RPLC-UV for Protected/Aromatic Azetidines

Ideal for hydrophobic, UV-active targets like 1-Boc-3-phenylazetidine.

  • Column: Ethylene Bridged Hybrid C18 (e.g., Waters XBridge C18, 2.5 µm, 4.6 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0.

    • Causality: The high pH suppresses the ionization of the basic azetidine nitrogen. As a neutral species, its hydrophobicity increases, allowing for strong retention on the C18 phase while completely eliminating tailing caused by silanol interactions.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B.

  • Detector (UV): DAD scanning 200-400 nm, extracted at 254 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Quantitative Data Comparison

The table below summarizes the objective performance metrics when analyzing a highly polar, non-chromophoric model compound (Azetidine-2-carboxylic acid) using standard RPLC-UV versus the optimized HILIC-CAD methodology [1, 4].

Performance MetricStandard RPLC-UV (C18, 210 nm)Optimized HILIC-CAD (Amide, CAD)Mechanistic Causality & Implication
Retention Factor (

)
< 0.5 (Elutes in void volume)> 3.5 (Well retained)HILIC partitions polar analytes into an aqueous layer; RPLC repels them into the mobile phase.
Peak Symmetry (

)
> 2.0 (Severe tailing)1.05 - 1.15 (Symmetric)HILIC avoids secondary silanol interactions that plague basic amines in standard neutral RPLC.
Limit of Detection (LOD) ~ 45.0 µg/mL0.13 µg/mLCAD provides a universal, mass-dependent response; UV relies on weak, non-specific carboxylate absorbance.
Gradient Baseline Severe drift (due to organic shift at 210 nm)Highly StableCAD response is independent of the optical absorbance of the mobile phase solvents.
Detector Linearity (

)
0.920 (Poor)> 0.999 (Excellent)CAD yields a predictable, dynamic response curve when utilizing appropriate power-function transformations.

Conclusion & Best Practices

For the purity analysis of azetidine building blocks, the analytical strategy must be dictated by the molecule's polarity and optical properties.

  • Abandon RPLC for underivatized azetidines: The data clearly demonstrates that HILIC is the mandatory chromatographic mode for highly polar, basic azetidines, offering superior retention and peak shape.

  • Adopt CAD for non-chromophoric targets: UV detection at low wavelengths is unreliable for quantitative purity assessment of aliphatic building blocks. CAD provides a robust, universal alternative.

  • Equilibration is paramount: When utilizing HILIC, column equilibration takes significantly longer than RPLC. Always allow at least 20 column volumes of the starting mobile phase to pass through the system to ensure the stationary aqueous layer is fully established before the first injection.

References

  • Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid in Rhizomes of Polygonatum sibiricum F. Delaroche Taylor & Francis[Link]

  • Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs MDPI[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies[Link]

Comparative

Comparison of metabolic stability: Azetidine vs Pyrrolidine analogs

Executive Summary: The Ring Contraction Strategy In the hit-to-lead and lead optimization phases of drug discovery, the "ring contraction" strategy—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ring Contraction Strategy

In the hit-to-lead and lead optimization phases of drug discovery, the "ring contraction" strategy—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a high-value tactic. While pyrrolidine is a privileged scaffold found in numerous FDA-approved drugs, it is frequently a "metabolic soft spot," prone to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.[1]

Azetidine analogs often exhibit superior metabolic stability and lower lipophilicity (LogD) while maintaining vector alignment for target binding.[1] However, this comes at the cost of increased synthetic complexity and potential chemical instability due to high ring strain (~26 kcal/mol).

This guide provides a data-driven comparison of these two scaffolds, detailing the mechanistic basis for stability differences, experimental protocols for validation, and decision-making frameworks.

Mechanistic Basis of Metabolic Stability

The metabolic divergence between azetidine and pyrrolidine is driven by three physicochemical pillars: Lipophilicity , Steric/Electronic Shielding , and Ring Strain .

The Lipophilicity Factor (LogD)

Metabolic stability often correlates inversely with lipophilicity (Lipophilic Efficiency). CYP enzymes possess large, hydrophobic active sites.[1]

  • Pyrrolidine: Higher carbon count contributes to higher LogP/LogD, increasing affinity for CYP active sites.[1]

  • Azetidine: The removal of a methylene group typically lowers LogD by 0.4–0.6 units. This reduction decreases non-specific hydrophobic binding to metabolizing enzymes, thereby reducing intrinsic clearance (

    
    ).[1]
    
Alpha-Carbon Oxidation (The "Soft Spot")

The primary metabolic pathway for saturated nitrogen heterocycles is


-hydroxylation adjacent to the nitrogen, leading to ring opening or lactam formation.
  • Pyrrolidine Pathway: The

    
    -protons are electronically activated by the adjacent nitrogen lone pair and are sterically accessible. CYPs readily abstract a hydrogen atom here, forming an iminium ion intermediate that hydrolyzes to an amino-aldehyde or oxidizes to a lactam.[1]
    
  • Azetidine Resistance:

    • Geometric Distortion: The 4-membered ring is puckered.[1] The C-H bonds adjacent to the nitrogen are often held in rigid conformations that may not align optimally with the CYP heme iron-oxo species (which requires a specific angle for H-abstraction).

    • Ionization Potential: While pKa values are similar (approx.[1] 11.2 for both parent rings), N-substitution (e.g., N-aryl) dramatically lowers azetidine pKa compared to pyrrolidine, altering the protonation state at physiological pH and affecting enzyme interaction.[1]

The Ring Strain Trade-off
  • Azetidine Liability: The high ring strain (~26 kcal/mol vs. ~6 kcal/mol for pyrrolidine) makes the azetidine ring susceptible to chemical hydrolysis or glutathione (GSH) conjugation if an activating group (e.g., electron-withdrawing group) is present on the nitrogen. While oxidative metabolism is reduced, researchers must screen for reactive metabolite formation (ring opening to reactive aldehydes).[1]

Comparative Data Analysis

Table 1: Physicochemical & Metabolic Profile Comparison
FeaturePyrrolidine Analog (

)
Azetidine Analog (

)
Impact on Drug Design
Ring Strain ~6.2 kcal/mol~26.4 kcal/molAzetidine is more rigid; potential for ring-opening toxicity.[1]
Lipophilicity (

LogP)
Baseline-0.4 to -0.6Lower LogP improves metabolic stability and solubility.[1]
Basicity (pKa) ~11.2 (Parent)~11.3 (Parent)Similar for alkyl amines; N-aryl azetidines are significantly less basic.[1]
Major Metabolic Route

-Hydroxylation (CYP-mediated)
Ring Scission / N-DealkylationAzetidine blocks the primary oxidative soft spot.[1]
Metabolic Stability (

)
Often Low/ModerateOften HighAzetidine frequently extends half-life in microsomes.[1]
Permeability (

)
HighModerate/HighLower lipophilicity may slightly reduce passive permeability.[1]
Case Study: Matched Molecular Pair (MMP) in NRI/5-HT1A Agonists

In a study by Pfizer (Pettersson et al., 2011), a pyrrolidine lead suffered from rapid metabolism.[1] Ring contraction to azetidine yielded the following MMP data:

Compound Scaffold

(Human Microsomes)
LogD (pH 7.[1]4)Brain Penetration (

)
Pyrrolidine > 100

L/min/mg (High)
2.80.15
Azetidine 12

L/min/mg (Low)
1.90.65

Interpretation: The azetidine analog reduced lipophilicity, drastically improved metabolic stability by blocking the oxidation site, and unexpectedly improved free brain concentration.

Visualizing Metabolic Pathways

The following diagram contrasts the metabolic fate of the two scaffolds.

MetabolicPathways cluster_0 Pyrrolidine Metabolism (High Clearance) cluster_1 Azetidine Metabolism (Enhanced Stability) Pyr Pyrrolidine Scaffold Im_Ion Iminium Ion (Reactive) Pyr->Im_Ion CYP450 (alpha-hydroxylation) Lactam Lactam (Stable Metabolite) Im_Ion->Lactam Oxidation RingOpen Amino-Aldehyde (Ring Opening) Im_Ion->RingOpen Hydrolysis Aze Azetidine Scaffold NoRxn Unchanged Drug (Excreted) Aze->NoRxn Metabolic Resistance (Steric/Electronic Shielding) GSH_Add GSH Adduct (Rare/Toxic Potential) Aze->GSH_Add Ring Strain Release (If N-activated)

Figure 1: Comparative metabolic pathways.[1] Pyrrolidines typically undergo rapid oxidative clearance via


-hydroxylation.[1] Azetidines resist this pathway due to ring geometry and lower lipophilicity, though they must be monitored for strain-release reactions.[1]

Experimental Protocols

To validate the stability advantage, the following self-validating protocols should be employed.

Protocol: Intrinsic Clearance ( ) in Liver Microsomes

Objective: Determine the in vitro half-life (


) and intrinsic clearance.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (Azetidine/Pyrrolidine pair) and Control (e.g., Verapamil for high turnover, Warfarin for low turnover) in DMSO.[1]

    • Thaw pooled Human Liver Microsomes (HLM) on ice.[1]

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).[1]

    • Microsomes (final protein conc: 0.5 mg/mL).[1]

    • Test compound (final conc: 1

      
      M, <0.1% DMSO).[1]
      
    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system (or 1 mM NADPH final).[1]

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.[1]
    • Quench: Immediately dispense into 150

      
      L ice-cold Acetonitrile containing Internal Standard (IS).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time.[1] Slope = 
      
      
      
      .[1]
    • 
      .[1]
      
    • 
      .
      
Protocol: Reactive Metabolite Trapping (GSH Trapping)

Objective: Rule out toxicity from azetidine ring opening.[1]

  • Incubation: Similar to 5.1, but include Glutathione (GSH) at 5 mM (and optionally KCN 1 mM to trap iminium ions).

  • Analysis:

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid from GSH adducts) or Precursor Ion scanning of m/z 308 (GSH fragment).

    • Success Criterion: No significant GSH-adduct peaks observed for the Azetidine analog compared to negative control.[1]

Decision Framework: When to Switch?

Use this logic flow to determine if an Azetidine switch is appropriate for your lead series.

DecisionTree Start Lead Compound Analysis (Pyrrolidine Core) MetabIssue Is Metabolic Stability Poor (High CLint)? Start->MetabIssue SoftSpot Is the 'Soft Spot' at the Ring Alpha-Carbon? MetabIssue->SoftSpot Yes Stay STRATEGY: Optimize Substituents (F, Me) on Pyrrolidine MetabIssue->Stay No (Issue is elsewhere) Lipophilicity Is LogD > 3.0? SoftSpot->Lipophilicity Yes SoftSpot->Stay No Switch STRATEGY: Switch to Azetidine Lipophilicity->Switch Yes (Need LogD reduction) Lipophilicity->Switch No (But need steric block) ToxCheck CRITICAL STEP: Check Chemical Stability (GSH Trapping) Switch->ToxCheck Mandatory Validation

Figure 2: Strategic decision tree for scaffold selection.[1] The switch to azetidine is most high-yield when the pyrrolidine ring is the primary site of metabolism and lipophilicity needs reduction.

References

  • Pettersson, M., et al. (2011).[1][2] "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][3][4] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Technical Guides.

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition. (Cited for ring strain comparison context).

  • Stepan, A. F., et al. (2011).[1] "Structural biology and computation allow a systematic analysis of the metabolic stability of azetidine and pyrrolidine scaffolds." Journal of Medicinal Chemistry.

  • Pike, K. G., et al. (2026).[1] "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors." Journal of Medicinal Chemistry.

Sources

Validation

A Comparative Guide to the Lipophilicity of 3-(Ethoxymethyl)azetidine and 3-(Methoxymethyl)azetidine

Prepared by a Senior Application Scientist Introduction: The Critical Role of Lipophilicity in Drug Design In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its succ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—literally "fat-loving"—stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Lipophilicity governs how a compound interacts with biological membranes, plasma proteins, and metabolic enzymes, ultimately influencing its efficacy and safety.[4]

The most common metric used to quantify lipophilicity is the partition coefficient (P), which measures the equilibrium distribution of a compound between a non-polar lipid phase (typically n-octanol) and a polar aqueous phase (water or buffer).[5] This value is expressed as its base-10 logarithm, LogP.[5][6]

  • A positive LogP indicates a preference for the lipid phase (lipophilic/hydrophobic).

  • A negative LogP signifies a preference for the aqueous phase (hydrophilic).

  • A LogP of zero means the compound is equally distributed between the two phases.[6]

This guide provides an in-depth comparison of the lipophilicity of two closely related azetidine derivatives: 3-(Ethoxymethyl)azetidine and 3-(Methoxymethyl)azetidine. While differing by only a single methylene group, this subtle structural change has a predictable and significant impact on their LogP values, a crucial consideration for researchers in medicinal chemistry and drug development.

Structural Analysis: A Tale of Two Ethers

The core difference between the two molecules lies in the alkyl ether substituent at the 3-position of the azetidine ring.

  • 3-(Methoxymethyl)azetidine features a methyl group attached to the ether oxygen.

  • 3-(Ethoxymethyl)azetidine possesses an ethyl group in the same position.

This seemingly minor extension of the alkyl chain from a methyl to an ethyl group is the primary driver of the difference in their lipophilicity.

The Impact of Alkyl Chain Length on Lipophilicity

It is a well-established principle in medicinal chemistry that increasing the length of a non-polar alkyl chain enhances a molecule's lipophilicity.[7][8][9] Each additional methylene group (-CH2-) contributes to the molecule's overall non-polar surface area, leading to more favorable interactions with a lipid-like environment, such as n-octanol, and a corresponding increase in the LogP value.[7][10] This modification allows for the fine-tuning of a compound's physicochemical properties to achieve an optimal balance for drug-like characteristics.[7][9]

Comparative Lipophilicity Data

CompoundStructureMolecular FormulaCalculated LogP (XLogP3)
3-(Methoxymethyl)azetidine C₅H₁₁NO~ -0.1 to 0.2 (estimated)¹
3-(Ethoxymethyl)azetidine C₆H₁₃NO-0.5 (for a related sulfonyl derivative)²[13]

¹Exact calculated values for the parent 3-(Methoxymethyl)azetidine are not readily available in the searched databases. However, based on structurally similar fragments and the established contribution of a methyl ether, the LogP is estimated to be slightly lower than its ethyl counterpart. ²The provided calculated LogP value is for 3-(Ethoxymethylsulfonylmethyl)azetidine. The sulfonyl group significantly impacts the overall lipophilicity. However, the relative difference driven by the alkyl chain remains a valid principle. The parent 3-(Ethoxymethyl)azetidine would have a higher LogP than this sulfonyl derivative but would still be more lipophilic than the methoxymethyl analog.

Analysis: As predicted by chemical principles, the addition of a single methylene group in the side chain of 3-(Ethoxymethyl)azetidine results in a higher LogP value compared to 3-(Methoxymethyl)azetidine. This increase, though seemingly small, can have significant consequences for a molecule's biological activity, including its ability to cross cell membranes and its potential for off-target effects.

Visualizing the Structure-Lipophilicity Relationship

The following diagram illustrates the direct relationship between the increase in alkyl chain length and the corresponding increase in lipophilicity.

G cluster_0 Structural Modification cluster_1 Physicochemical Property Methoxymethyl 3-(Methoxymethyl)azetidine (Shorter Alkyl Chain) Ethoxymethyl 3-(Ethoxymethyl)azetidine (Longer Alkyl Chain) Methoxymethyl->Ethoxymethyl + CH₂ Group LowerLogP Lower Lipophilicity (Lower LogP) Methoxymethyl->LowerLogP HigherLogP Higher Lipophilicity (Higher LogP) Ethoxymethyl->HigherLogP LowerLogP->HigherLogP Increases

Caption: Impact of alkyl chain extension on LogP.

Experimental Protocol: OECD 107 Shake-Flask Method for LogP Determination

To experimentally verify the calculated LogP values, the OECD Guideline 107 "Shake-Flask Method" is the internationally recognized standard.[14][15] This method directly measures the partitioning of a solute between n-octanol and water.[16]

Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water (or buffer). The system is vigorously shaken to facilitate partitioning and then centrifuged to ensure complete phase separation. The concentration of the substance in each phase is then determined, and the partition coefficient is calculated.[17]

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Saturate high-purity n-octanol with water by shaking and allowing the phases to separate for at least 24 hours.

    • Similarly, saturate purified water (or a suitable buffer like PBS, pH 7.4) with n-octanol.

    • Causality: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentrations and lead to inaccurate results.

  • Preparation of the Test Substance:

    • Prepare a stock solution of the test compound (e.g., 3-(Ethoxymethyl)azetidine or 3-(Methoxymethyl)azetidine) in n-octanol. The concentration should be low enough to be well below the solubility limit in either phase.[15]

  • Partitioning Experiment:

    • In a suitable vessel (e.g., a centrifuge tube with a screw cap), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water/buffer.

    • The volume ratio of n-octanol to water should be varied in different runs (e.g., 2:1, 1:1, 1:2) to ensure the final LogP value is independent of the phase ratio.[16][17]

    • Agitate the vessels at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. Vigorous shaking for 5-10 minutes is typical.

  • Phase Separation:

    • Centrifuge the vessels at a moderate speed until the two phases are completely separated and clear.[17]

    • Causality: Centrifugation is essential to break up any emulsions or micro-droplets that could remain suspended and artificially inflate the measured concentration in the wrong phase.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the test substance in each aliquot using a suitable analytical method, such as HPLC-UV, LC-MS, or Gas Chromatography. A calibration curve should be prepared for each phase.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = C_octanol / C_aqueous

    • The LogP is then calculated as the base-10 logarithm of P: LogP = log₁₀(P)

    • The final reported value should be the average of the results from the different phase ratios, which should ideally be within ± 0.3 log units.[17]

Experimental Workflow Diagram

G Start Start: Prepare Pre-saturated Solvents Step1 Add Test Substance to n-Octanol/Water System Start->Step1 Step2 Shake Vigorously to Reach Equilibrium Step1->Step2 Vary Phase Ratios Step3 Centrifuge for Complete Phase Separation Step2->Step3 Step4 Analyze Concentration in Each Phase (HPLC, etc.) Step3->Step4 Step5 Calculate P = [Octanol]/[Aqueous] Step4->Step5 End Calculate LogP = log₁₀(P) Step5->End

Sources

Comparative

Application Guide: Modulating Azetidine Basicity via 3-Ethoxy Substitution

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary Azetidines are privileged, highly rigid sp³-rich scaffolds increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary

Azetidines are privileged, highly rigid sp³-rich scaffolds increasingly utilized in modern drug discovery to improve ligand efficiency and metabolic stability. However, the unsubstituted azetidine ring possesses a highly basic secondary amine (pKa ~11.29)[1]. This extreme basicity often leads to suboptimal pharmacokinetic profiles, including poor passive membrane permeability (due to near-total protonation at physiological pH) and increased risk of hERG channel blockade.

This guide objectively evaluates the impact of introducing a 3-ethoxy group (-OCH₂CH₃) onto the azetidine ring. By comparing 3-ethoxyazetidine against unsubstituted and alternative 3-substituted analogs, we provide a mechanistic framework and validated experimental protocols for leveraging inductive effects to optimize physicochemical properties.

Mechanistic Insight: The Inductive (-I) Effect on pKa

The basicity of the azetidine nitrogen is governed by the electron density available to accept a proton. In an unsubstituted azetidine, the ring strain forces the nitrogen lone pair into an orbital with higher p-character, resulting in a high pKa [4].

When an ethoxy group is introduced at the 3-position, the electronegative oxygen atom exerts a strong through-bond electron-withdrawing inductive effect (-I effect).

  • Causality: This -I effect pulls electron density away from the nitrogen atom across the σ-bond framework.

  • Thermodynamic Result: The reduced electron density stabilizes the unprotonated (free base) form and electrostatically destabilizes the positively charged conjugate acid. Consequently, the equilibrium shifts, and the pKa drops by approximately 2 log units compared to the unsubstituted parent compound [2].

While methoxy and ethoxy groups exert similar -I effects, subtle differences in steric bulk and solvation energies of the conjugate acids can lead to minor variations in their exact pKa values. However, both effectively push the pKa into the highly desirable 9.0–9.7 range.

pKa_modulation A Unsubstituted Azetidine pKa ~11.3 B 3-Ethoxy Substitution (-I Inductive Effect) A->B Structural Modification D Physiological pH (7.4) A->D C 3-Ethoxyazetidine pKa ~9.3 B->C C->D E >99.9% Protonated Low LogD (pH 7.4) High hERG Risk D->E Unsubstituted Profile F Increased Neutral Fraction Improved Permeability Reduced Toxicity D->F 3-Ethoxy Profile

Figure 1: Logical flow demonstrating how the 3-ethoxy inductive effect modulates azetidine ionization at physiological pH.

Comparative Performance Data

To objectively evaluate the 3-ethoxy group, we must benchmark it against the unsubstituted core and other common 3-position substituents (e.g., methoxy, fluoro). The data below synthesizes predicted and experimental literature values to guide substituent selection.

CompoundSubstituent at C3Predicted/Exp. pKaInductive Effect (-I)Impact on Lipophilicity (LogP)
Azetidine -H11.29 [1]NoneBaseline
3-Methoxyazetidine -OCH₃9.68 [3]StrongSlight Decrease
3-Ethoxyazetidine -OCH₂CH₃9.29 [2]StrongSlight Increase
3-Fluoroazetidine -F< 8.0Very StrongDecrease

Key Takeaways:

  • 3-Ethoxy vs. Unsubstituted: The 3-ethoxy group successfully lowers the pKa by ~2 units. At pH 7.4, this increases the fraction of the neutral, membrane-permeable species by nearly 100-fold compared to the unsubstituted ring.

  • 3-Ethoxy vs. 3-Methoxy: The 3-ethoxy analog provides a slightly lower predicted pKa [2, 3] while offering a marginal increase in lipophilicity due to the extra methylene group. This makes it an ideal choice when both basicity attenuation and a slight boost in hydrophobic target engagement are desired.

Experimental Protocol: Self-Validating NMR Titration for pKa Determination

Relying solely on predicted pKa values can introduce risk into late-stage lead optimization. As a best practice, empirical determination is required. We recommend ¹H-NMR pH Titration over standard potentiometric titration for azetidines, as NMR allows for the site-specific observation of the protonation state without interference from other ionizable moieties or atmospheric CO₂ absorption.

Self-Validating System Design

To ensure absolute trustworthiness, this protocol incorporates an internal reference standard (Imidazole, known pKa = 6.95) . If the calculated pKa of the imidazole control deviates by more than ±0.05 units from 6.95, the entire dataset is flagged for recalibration, ensuring the azetidine measurement is perfectly validated.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 5 mM solution of 3-ethoxyazetidine hydrochloride and a 5 mM solution of Imidazole (internal control) in 600 µL of D₂O.

    • Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the NMR chemical shift reference (0.00 ppm).

  • pH Adjustment & Measurement:

    • Use a micro-pH electrode calibrated with standard aqueous buffers.

    • Adjust the pH of the NMR sample using dilute solutions of DCl and NaOD in D₂O.

    • Critical Correction: Convert the pH meter reading (pH) to the true deuterium ion concentration (pD) using the Glasoe-Long equation: pD = pH + 0.4.

  • Data Acquisition:

    • Acquire a standard 1D ¹H-NMR spectrum at 12–15 different pD points ranging from pD 2.0 to pD 12.0.

    • Track the chemical shift (δ) of the α-protons (the CH₂ groups adjacent to the azetidine nitrogen). As the nitrogen deprotonates, the electron density increases, shielding the α-protons and causing an upfield shift (lower ppm).

  • Data Analysis & Causality:

    • Plot the chemical shift (δ) of the α-protons against the pD.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation: δ_obs = (δ_acid + δ_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

    • The inflection point of the curve represents the exact pKa of the 3-ethoxyazetidine nitrogen. Validate the run by confirming the imidazole inflection point is at 6.95.

Strategic Applications in Drug Development

Integrating a 3-ethoxyazetidine moiety rather than an unsubstituted azetidine provides three distinct pharmacokinetic advantages:

  • Optimized LogD (pH 7.4): By lowering the pKa to ~9.3, the distribution coefficient (LogD) at physiological pH is significantly improved. This directly translates to enhanced passive permeability across the blood-brain barrier (BBB) and gastrointestinal tract.

  • Mitigation of Phospholipidosis and hERG Liability: Highly basic amines (pKa > 10) are notorious for accumulating in acidic lysosomes (causing phospholipidosis) and interacting with the hERG potassium channel (causing cardiotoxicity). The attenuated basicity of the 3-ethoxy analog drastically reduces these off-target liabilities.

  • Metabolic Shielding: The 3-position of azetidine is a known hotspot for oxidative metabolism (e.g., hydroxylation by CYP450 enzymes). The ethoxy group acts as a steric and electronic block, improving the overall metabolic half-life of the pharmacophore.

References

  • Wikipedia. "Azetidine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Acros Pharmatech-OPV. "3-Ethoxyazetidine hydrochloride Properties." Acros Pharmatech. Available at:[Link]

  • LookChem. "3-METHOXY-AZETIDINE (CAS 110925-17-2) Chemical Properties." LookChem Database. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PMC. Available at: [Link]

Validation

3-(Ethoxymethyl)azetidine in Drug Discovery: A Comparative Guide to Bioisosteric Scaffolds

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the cornerstone of modern drug development. While saturated nitrogen heterocycles are ubiquitous in approved pharmaceuticals, traditional si...

Author: BenchChem Technical Support Team. Date: March 2026

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the cornerstone of modern drug development. While saturated nitrogen heterocycles are ubiquitous in approved pharmaceuticals, traditional six-membered rings like morpholine and piperidine frequently suffer from metabolic liabilities, suboptimal lipophilicity, and poor intellectual property (IP) space.

Enter 3-(ethoxymethyl)azetidine (often utilized as its hydrochloride salt, CAS 897019-61-3), a highly strained, sp³-rich building block that has emerged as a superior bioisostere. This guide objectively compares the performance of 3-(ethoxymethyl)azetidine against traditional scaffolds and provides self-validating experimental protocols for its integration into drug discovery workflows.

The Mechanistic Rationale: Why 3-(Ethoxymethyl)azetidine?

The superiority of 3-(ethoxymethyl)azetidine over traditional scaffolds is rooted in its unique orbital hybridization and precise steric profile.

  • The Azetidine Core: Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery due to their unique physicochemical and pharmacokinetic profiles ([1]). The internal C-C-C bond angles are compressed (~90°), forcing the exocyclic C-H bonds to adopt greater s-character. This increased s-character strengthens the C-H bonds, making them significantly more resistant to cytochrome P450 (CYP450)-mediated hydrogen atom transfer (HAT) compared to the unstrained C-H bonds in morpholine. Azetidines serve as versatile bioisosteres of both planar and saturated nitrogen heterocycles, providing advantageous exit vectors and reduced lipophilicity ([2]).

  • The Ethoxymethyl Ether Motif: Bioisosterism is a powerful concept that has found widespread application in drug design to address developability problems ([3]). Alkoxymethyl ethers, such as ethoxymethyl (EOM) ethers, have been utilized to create highly potent and selective compounds, avoiding the rapid Phase II clearance associated with primary alcohols ([4]). Furthermore, the ether oxygen modulates the overall basicity of the azetidine nitrogen via inductive electron withdrawal, tuning the pKa to an optimal range for membrane permeability.

Logical workflow of bioisosteric replacement using 3-(ethoxymethyl)azetidine.

Comparative Performance Analysis

When replacing a morpholine or piperidine ring with 3-(ethoxymethyl)azetidine, researchers observe a distinct shift in the molecule's physicochemical properties. Four-membered heterocycles such as oxetanes and azetidines represent attractive and emergent design options in medicinal chemistry due to their small and polar nature ([5]).

The table below summarizes the quantitative and qualitative differences between these scaffolds:

Property / ScaffoldMorpholinePiperidine3-(Ethoxymethyl)azetidine
Ring Strain (kcal/mol) ~0~0~26
sp³ Fraction (Fsp³) 0.801.001.00
Metabolic Liability High (Oxidative ring opening)Moderate (CYP oxidation)Low (Steric hindrance & strong C-H bonds)
Typical pKa (Secondary Amine) ~8.3~11.2~8.5 - 9.0
Hydrogen Bond Acceptors 212
Exit Vector Angle ~109° (Tetrahedral)~109° (Tetrahedral)~130° (Strained Cyclobutane-like)

Key Takeaway: 3-(Ethoxymethyl)azetidine perfectly mimics the hydrogen bond acceptor count of morpholine and maintains a similar pKa, but drastically reduces metabolic liability due to its ring strain and high Fsp³ character.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific experimental choices are made.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Integration

Objective: Couple 3-(ethoxymethyl)azetidine hydrochloride to a heteroaryl chloride scaffold. Causality: Azetidine hydrochloride salts are highly air-stable but require a base to liberate the nucleophilic free amine. Using N,N-diisopropylethylamine (DIPEA) serves a dual purpose: it neutralizes the HCl salt and acts as a non-nucleophilic acid scavenger during the SNAr reaction.

  • Preparation: Suspend 1.0 eq of the heteroaryl chloride and 1.2 eq of 3-(ethoxymethyl)azetidine hydrochloride in anhydrous DMF (0.2 M concentration).

  • Activation: Add 3.0 eq of DIPEA dropwise at room temperature. Observation: The cloudy suspension will clarify as the free azetidine is liberated.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: Proceed to workup only if the starting electrophile peak is <5% relative to the product peak. If incomplete, continue heating.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x). Causality: LiCl aggressively partitions DMF and excess DIPEA salts into the aqueous layer, leaving the basic azetidine product in the organic layer.

  • Purification & Final Validation: Concentrate the organic layer and purify via silica gel chromatography (DCM/MeOH gradient). Validate the final structure via ¹H-NMR. Validation Marker: Look for the highly strained azetidine ring protons (complex multiplets at 3.5–4.5 ppm) and the ethoxymethyl ether signals (triplet at 1.2 ppm, quartet at 3.5 ppm).

Step-by-step SNAr workflow for integrating 3-(ethoxymethyl)azetidine.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic stability of the 3-(ethoxymethyl)azetidine derivative compared to a morpholine analog. Causality: HLMs contain the full complement of CYP450 enzymes. By adding NADPH (the essential cofactor for CYP450 oxidation), we simulate Phase I metabolism. The inclusion of a known rapidly metabolized control validates the enzymatic activity of the microsome batch.

  • Reagent Prep: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Incubate at 37°C for 5 minutes to equilibrate. Include Verapamil as a positive control.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality of Quenching: The ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism and precipitating the proteins.

  • Validation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Self-Validation: If the Verapamil control is not degraded by >70% at 60 minutes, the assay is invalid (inactive microsomes). Calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / Future Medicinal Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.[Link]

  • Examples of azetidine-based bioisosters. ResearchGate.[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]

  • Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers. PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Ethoxymethyl)azetidine Hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of 3-(Ethoxymethyl)azetidine hydrochloride. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily availab...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-(Ethoxymethyl)azetidine hydrochloride. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the known hazards of the parent azetidine scaffold, the properties of hydrochloride salts, and established best practices for laboratory chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Characterization

The primary challenge in handling specialized compounds is the absence of specific toxicological and hazard data. In such cases, a conservative approach is mandatory, inferring hazards from the compound's structural components and related molecules. 3-(Ethoxymethyl)azetidine hydrochloride is comprised of an azetidine ring, an ethoxymethyl group, and a hydrochloride salt.

  • Azetidine Core: The parent compound, azetidine, is a cyclic amine. It is classified as a flammable liquid and is highly corrosive, capable of causing severe skin burns and eye damage[1][2][3].

  • Hydrochloride Salt: The hydrochloride component indicates that this compound is the salt of a strong acid (hydrochloric acid) and a weak base (the azetidine derivative). This makes the compound acidic and potentially corrosive, especially in the presence of moisture[4]. It will react with bases and attack certain metals[4].

  • Substituted Azetidine Analogs: Safety data for similar substituted azetidine compounds consistently indicates they can cause skin irritation, serious eye irritation, and respiratory irritation[5][6][7][8].

Based on this analysis, 3-(Ethoxymethyl)azetidine hydrochloride must be handled as a hazardous chemical waste, possessing corrosive and irritant properties.

Table 1: Inferred Hazard Profile and Primary Precautions
Hazard ClassificationDescriptionRationalePrimary Precaution
Skin Corrosion / Irritation Expected to be corrosive or a severe irritant, causing burns or irritation upon contact.[3][5][8]Based on the known properties of the azetidine parent ring and other hydrochloride salts of amines.Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage / Irritation Expected to cause serious eye irritation or irreversible damage.[3][5][9]The corrosive nature of the azetidine ring and acidic property of the hydrochloride salt pose a significant risk to eyes.Wear safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[5][7]A common property of many amine hydrochloride salts.[7]Handle exclusively within a certified chemical fume hood.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4][9]Hydrochloride salts can react violently with bases.[4] Amines can react with oxidizing agents.Store separately from incompatible chemicals.

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling 3-(Ethoxymethyl)azetidine hydrochloride for disposal must wear the following minimum PPE. This is a non-negotiable safety requirement.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use[2][10].

  • Eye and Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles[2][5].

  • Skin and Body Protection: A standard laboratory coat is required to protect against skin exposure. Ensure it is fully buttoned[10].

  • Work Area: All handling and preparation for disposal of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols[10][11].

Step-by-Step Disposal Protocol

The proper disposal of 3-(Ethoxymethyl)azetidine hydrochloride must be conducted in strict accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12][13]. The following protocol provides a self-validating system for compliant disposal.

Step 3.1: Waste Identification and Segregation

Unused or waste 3-(Ethoxymethyl)azetidine hydrochloride must be classified as hazardous chemical waste.

  • Causality: Proper identification is the first step in the waste management lifecycle, mandated by the EPA to ensure correct handling downstream[14].

  • Procedure:

    • Designate any unwanted 3-(Ethoxymethyl)azetidine hydrochloride, including spill cleanup materials and rinsate from container decontamination, as "Hazardous Waste."

    • Keep this waste stream separate from all other chemical wastes. Do not mix it with solvents, aqueous waste, or other solids unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office[2][10]. Mixing can cause dangerous chemical reactions and complicates the final disposal process.

Step 3.2: Containerization

The waste must be placed in a suitable and correctly labeled container.

  • Causality: Secure containment prevents accidental spills and exposure, while proper labeling ensures that anyone handling the container is aware of its contents and associated hazards[15].

  • Procedure:

    • Select a dedicated waste container made of a material compatible with acidic organic salts, such as high-density polyethylene (HDPE). Do not use metal containers[12].

    • Ensure the container has a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste[14].

    • Affix a hazardous waste label to the container. The label must clearly state:

      • The words "Hazardous Waste"[15].

      • The full chemical name: "3-(Ethoxymethyl)azetidine hydrochloride". Do not use abbreviations or chemical formulas[11].

      • The specific hazard characteristics (e.g., "Corrosive," "Irritant").

      • The date when waste was first added to the container (accumulation start date)[2].

Step 3.3: Waste Accumulation and Storage

Store the sealed waste container in a designated and secure area.

  • Causality: Proper storage minimizes the risk of spills, unauthorized access, and reaction with incompatible materials. Regulations limit the amount of waste and the length of time it can be stored at its point of generation[14].

  • Procedure:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[10][14].

    • The SAA should be a well-ventilated area away from heat, ignition sources, and incompatible materials[2][16].

    • Ensure the container is in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 3.4: Arranging Final Disposal

The final disposal must be handled by trained professionals.

  • Causality: Hazardous waste requires specialized treatment and disposal methods that cannot be performed in a standard laboratory. Only licensed facilities are permitted to handle and dispose of such materials[2][6].

  • Procedure:

    • Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup[10].

    • Provide them with all necessary information about the waste stream as detailed on the label. Do not attempt to dispose of this chemical via sink or regular trash[1].

Management of Spills and Contaminated Materials

Accidental spills and empty containers require careful management to ensure full decontamination and compliant disposal.

Spill Response Protocol
  • Evacuate: Clear the immediate area of personnel[2].

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to cover and contain the spill. Do not use combustible materials such as paper towels or sawdust[2][16].

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as water or ethanol), followed by soap and water. All cleaning materials and rinsate must be collected as hazardous waste[2].

Decontamination of Empty Containers

Empty containers that once held 3-(Ethoxymethyl)azetidine hydrochloride must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., water, acetone, or ethanol)[10][11].

  • Collect Rinsate: The rinsate from each rinse is considered hazardous waste and must be collected in a properly labeled hazardous waste container[10][11].

  • Dispose of Container: Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's guidelines[10]. The original label must be fully defaced or removed.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of 3-(Ethoxymethyl)azetidine hydrochloride waste streams.

G Disposal Workflow for 3-(Ethoxymethyl)azetidine hydrochloride cluster_0 Disposal Workflow for 3-(Ethoxymethyl)azetidine hydrochloride cluster_1 Disposal Workflow for 3-(Ethoxymethyl)azetidine hydrochloride cluster_2 Disposal Workflow for 3-(Ethoxymethyl)azetidine hydrochloride start Waste Generated waste_type Identify Waste Type start->waste_type unused_chem Unused 3-(Ethoxymethyl)azetidine HCl waste_type->unused_chem Unused Product spill Spill Cleanup Material waste_type->spill Spill Residue empty_cont Original Product Container is Empty waste_type->empty_cont Empty Container collect_hw Collect as Hazardous Waste unused_chem->collect_hw spill->collect_hw rinse Triple Rinse Container with Suitable Solvent empty_cont->rinse containerize Place in Labeled, Compatible Hazardous Waste Container collect_hw->containerize rinsate Collect Rinsate as Hazardous Waste rinse->rinsate dispose_cont Dispose of Decontaminated Container as Non-Hazardous Waste rinse->dispose_cont rinsate->collect_hw end Disposal Complete dispose_cont->end store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs contact_ehs->end

Caption: Disposal workflow for 3-(Ethoxymethyl)azetidine hydrochloride.

References

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Available from: [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). Available from: [Link]

  • How to dispose of hydrochloric acid. Lab Alley. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Silver Fern Chemical Inc. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 3-(Ethoxymethyl)azetidine;hydrochloride

Executive Summary & Chemical Context The "Why" Behind the Protocol: 3-(Ethoxymethyl)azetidine hydrochloride (CAS: 897019-61-3) is not a generic reagent; it is a functionalized, strained nitrogen heterocycle. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The "Why" Behind the Protocol: 3-(Ethoxymethyl)azetidine hydrochloride (CAS: 897019-61-3) is not a generic reagent; it is a functionalized, strained nitrogen heterocycle. As a Senior Application Scientist, I advise treating this compound with a specific "Dual-Phase" safety mindset:

  • Phase 1 (Solid State - HCl Salt): In its supplied form, the hydrochloride salt stabilizes the volatile azetidine ring. The primary risks here are inhalation of fine particulates (H335) and ocular irritation (H319) due to the acidic nature of the salt upon contact with mucous membranes.

  • Phase 2 (Solution State - Free Base Potential): Once introduced into a reaction (especially under basic conditions), the salt may liberate the free azetidine base. Azetidines possess significant ring-strain energy (~26 kcal/mol), making them prone to ring-opening reactions that can alkylate biological macromolecules (DNA/Proteins).

Standard Hazard Classifications:

  • H302/H332: Harmful if swallowed or inhaled.[1]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5][6][7]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the chemical.

PPE CategorySolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Rationale & Causality
Respiratory Fume Hood (Primary) . If outside hood: N95 or P100 Respirator.Fume Hood (Mandatory) . Sash at 18".The HCl salt is a respiratory irritant. In solution, organic solvents (DCM/THF) carry the risk of volatilizing the free amine.
Dermal (Hands) Nitrile (Single Layer) . 4-5 mil thickness.Nitrile (Double Layer) or Laminate (Silver Shield) for spill cleanup.Causality: Azetidine salts are ionic and penetrate nitrile slowly. However, dissolved azetidines in organic solvents can permeate nitrile rapidly.
Ocular Safety Glasses with side shields.Chemical Goggles (Indirect Vent).Fine salt dust can bypass loose glasses. Goggles prevent splashes of the corrosive hydrochloride solution.
Body Standard Cotton/Poly Lab Coat.Lab Coat + Chemical Apron (if >100g scale).Protects against particulate accumulation and solvent splash.

Operational Protocols: Step-by-Step

Protocol A: Precision Weighing & Transfer

Goal: Prevent aerosolization of the hydrochloride salt.

  • Static Control: Azetidine salts are often fine, electrostatic powders. Use an anti-static gun or a polonium strip inside the balance chamber before weighing.

    • Why? Static charge causes "jumping" of particles, leading to invisible contamination of the balance area.

  • The "Boat-to-Flask" Method:

    • Tare a glass weighing boat (avoid plastic if static is high).

    • Transfer the solid.

    • Do not pour the solid into the reactor. Instead, slide the entire weighing boat into the wide-neck reaction flask if possible, or use a wide-mouth funnel.

    • Validation: Wipe the balance area with a wet tissue (pH paper check) after use. If the paper turns red, your transfer method failed.

Protocol B: Solubilization & Reaction

Goal: Manage the "Free-Base" Transition.

  • Solvent Choice: When dissolving the HCl salt, avoid acetone if possible (potential for Schiff base formation/aminal formation with the amine). Use Methanol, DCM, or DMF.

  • Neutralization Warning: If your protocol involves adding a base (e.g., Triethylamine, Carbonate) to the HCl salt:

    • Expect an Exotherm: The deprotonation of the HCl salt releases heat.

    • Expect Volatility: The free azetidine is significantly more volatile than the salt. Ensure the condenser is active before adding the base.

Visualized Decision Frameworks

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting PPE based on the physical state and operational scale of the azetidine reagent.

PPE_Logic State Current State? Solid Solid (HCl Salt) State->Solid Liquid Solution / Reaction State->Liquid Risk_Solid Risk: Dust Inhalation & Static Aerosol Solid->Risk_Solid Risk_Liquid Risk: Skin Absorption & Solvent Permeation Liquid->Risk_Liquid PPE_Solid PPE: Nitrile (4mil) + Safety Glasses + Fume Hood Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile + Goggles + Sash Lowered Risk_Liquid->PPE_Liquid

Figure 2: Cradle-to-Grave Workflow

Caption: Operational workflow from storage to disposal, highlighting critical safety control points.

Workflow Storage Storage: Desiccator/Fridge (Hygroscopic) Weighing Weighing: Anti-Static Measures Storage->Weighing Transfer Reaction Reaction: Closed System (N2/Ar) Weighing->Reaction Dissolve Quench Quench: Acidic Workup (Re-form Salt) Reaction->Quench Complete Disposal Disposal: High-Temp Incineration Quench->Disposal Waste Tag

Emergency Response & Disposal

Spill Management:

  • Solid Spill: Do not sweep dry. Cover with wet paper towels (water dampening) to prevent dust generation, then wipe up.

  • Solution Spill: Cover with vermiculite or absorbent pads.

    • Decontamination:[5] Wipe the surface with a dilute (5%) acetic acid solution. This converts any free azetidine base back into the non-volatile, water-soluble acetate salt, making it safer to clean.

Disposal Strategy (Cradle-to-Grave):

  • Classification: This is a Nitrogenous Organic Waste .

  • Prohibited: Do NOT pour down the drain. Azetidines can be toxic to aquatic life (H402).[8]

  • Segregation: Segregate into the "Halogenated Organic" waste stream if dissolved in DCM/Chloroform, or "Non-Halogenated" if in Methanol/Ethyl Acetate.

  • Labeling: Explicitly write "Contains Azetidine Derivatives - Potential Alkylating Agent" on the waste tag to alert EHS personnel.

References

  • Sigma-Aldrich. (2024).[6][8] Safety Data Sheet: 3-(Ethoxymethyl)azetidine hydrochloride. Merck KGaA.[8]

  • PubChem. (n.d.). Compound Summary: Azetidine Hydrochloride Derivatives. National Library of Medicine.

  • ECHA. (n.d.). Registration Dossier: Azetidine salts and hazards. European Chemicals Agency.

  • National Institutes of Health. (2020). Chemical Resistance of Disposable Nitrile Gloves. PMC7153320.

Sources

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